4-Benzoylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(10-4-2-1-3-5-10)12-6-8-14-9-7-12/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCWYEUDIOQXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074533 | |
| Record name | Morpholine, 4-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-28-6 | |
| Record name | N-Benzoylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZOYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8WEF5G9W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Benzoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzoylmorpholine is a chemical compound with noteworthy applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental protocols and data presented for clarity and reproducibility. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Identity and Structure
This compound, also known as N-Benzoylmorpholine, is a tertiary amide derived from morpholine and benzoic acid. Its chemical structure consists of a morpholine ring N-acylated with a benzoyl group.
-
IUPAC Name : morpholin-4-yl(phenyl)methanone[1]
-
CAS Number : 1468-28-6[1]
-
Molecular Formula : C₁₁H₁₃NO₂[2]
-
Canonical SMILES : C1COCCN1C(=O)C2=CC=CC=C2[1]
-
InChIKey : FLCWYEUDIOQXEB-UHFFFAOYSA-N[1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.
| Property | Value | Reference |
| Appearance | White to off-white solid | [3] |
| Melting Point | 73.5-74.0 °C | [3] |
| Boiling Point | 339.1±35.0 °C at 760 mmHg | [3] |
| Density | 1.154 g/cm³ | [1] |
| Flash Point | 158.9 °C | [1] |
| pKa (Predicted) | -1.45 ± 0.20 | |
| LogP (Predicted) | -0.11 |
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of a tertiary amide. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, which influences its reactivity.
-
Hydrolysis : As an amide, this compound can be hydrolyzed to morpholine and benzoic acid under acidic or basic conditions, typically requiring elevated temperatures.
-
Reduction : The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 4-benzylmorpholine.
-
Electrophilic Aromatic Substitution : The benzene ring can undergo electrophilic aromatic substitution reactions. The benzoyl group is deactivating and meta-directing.
-
Nucleophilic Acyl Substitution : The carbonyl carbon is susceptible to attack by strong nucleophiles, although it is less reactive than the corresponding acyl chloride or anhydride.
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.31 (m, 5H, Ar-H), 3.80–3.28 (m, 8H, morpholine-H).[4]
-
¹³C NMR : Spectral data is available and indicates the presence of the carbonyl carbon and the distinct carbons of the phenyl and morpholine rings.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum would show a characteristic strong absorption band for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹.[5]
-
Mass Spectrometry (GC-MS) : The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of morpholine with benzoyl chloride.
Materials:
-
Morpholine
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (1.0 eq) in dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Simultaneously add benzoyl chloride (1.05 eq) and 10% sodium hydroxide solution (2.5 eq) dropwise, maintaining the temperature below 10 °C. The NaOH solution neutralizes the HCl generated during the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white solid.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[6]
Materials:
-
This compound
-
Phosphate buffers (pH 1.2, 4.5, 6.8)
-
Water bath shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to flasks containing phosphate buffers at different pH values (e.g., 1.2, 4.5, and 6.8).
-
Place the flasks in a water bath shaker maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.
-
The solubility is reported in units such as mg/mL or mol/L.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Key Property Relationships of this compound
References
N-Benzoylmorpholine: A Comprehensive Technical Guide to its Synthesis and Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzoylmorpholine is a chemical compound belonging to the amide family, characterized by a benzoyl group attached to the nitrogen atom of a morpholine ring. This guide provides an in-depth exploration of its synthesis, primarily through the Schotten-Baumann reaction, and a detailed analysis of the underlying reaction mechanism. The morpholine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] Understanding the synthesis and reactivity of derivatives like N-Benzoylmorpholine is therefore of significant interest to professionals in drug discovery and development.[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of N-Benzoylmorpholine is presented in Table 1. This data is essential for its identification, characterization, and handling in a laboratory setting.
Table 1: Physicochemical and Spectroscopic Properties of N-Benzoylmorpholine
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [3][4][5] |
| Molecular Weight | 191.23 g/mol | [3][4][5] |
| CAS Number | 1468-28-6 | [4] |
| Appearance | White to off-white solid | ChemSpider Synthetic Pages |
| Melting Point | 74 °C | [3] |
| Boiling Point | 339.1 ± 35.0 °C at 760 mmHg | [3][6] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.21-7.40 (m, 5H, ArH), 3.50 (br, s, 6H, CH₂), 3.29 (br, s, 2H, CH₂) | ChemSpider Synthetic Pages |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 76.6 (CH₂), 74.0 (CH₂), 66.3 (CH₂) | ChemSpider Synthetic Pages |
| Mass Spectrometry (ESI) | m/z 191.0 (M+H)⁺ | ChemSpider Synthetic Pages |
Synthesis of N-Benzoylmorpholine
The most common and efficient method for the synthesis of N-Benzoylmorpholine is the Schotten-Baumann reaction. This reaction involves the acylation of a primary or secondary amine with an acyl halide or anhydride in the presence of a base.[7][8]
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-Benzoylmorpholine.
Detailed Experimental Protocol
This protocol is adapted from established Schotten-Baumann reaction procedures.[7][9][10]
Materials and Equipment:
-
Morpholine
-
Benzoyl chloride
-
Triethylamine (or 10% aqueous Sodium Hydroxide)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane. If using aqueous sodium hydroxide, dissolve the morpholine in DCM and prepare the NaOH solution separately.
-
Addition of Acyl Chloride: Cool the reaction mixture in an ice bath. Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl (if triethylamine was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization, typically from a solvent mixture like ethanol/water, to yield the final N-Benzoylmorpholine product.
-
Safety Precautions:
-
Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Morpholine and triethylamine are corrosive and have strong odors.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of N-Benzoylmorpholine.
Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer (in the presence of a base): A base in the reaction mixture (e.g., triethylamine or hydroxide ion) removes the proton from the positively charged nitrogen atom in the tetrahedral intermediate. This step is crucial as it neutralizes the intermediate and drives the reaction forward.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Formation of Byproduct: The chloride ion then combines with the protonated base to form the final byproduct (e.g., triethylammonium chloride or hydrochloric acid, which is then neutralized by the excess base).
Mechanism Diagram
The following diagram provides a visual representation of the reaction mechanism.
Caption: Reaction mechanism of N-Benzoylmorpholine synthesis.
Alternative Synthesis Methods
While the Schotten-Baumann reaction is prevalent, other methods for amide bond formation can be applied for the synthesis of N-acyl amides. These include:
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can synthesize amides under milder conditions.[12][13] This approach is part of a growing interest in "green chemistry" to avoid harsh reagents and byproducts.[12][14]
Relevance in Drug Development
The morpholine ring is a key structural motif in many biologically active compounds.[1] Its presence can confer desirable properties such as:
-
Improved Physicochemical Properties: The morpholine moiety can enhance aqueous solubility and provide a favorable balance of lipophilic and hydrophilic character, which is crucial for drug absorption and distribution.[15]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.
-
Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets.
Morpholine derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16] While N-Benzoylmorpholine itself may not be a final drug product, it serves as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. Its synthesis and reactions are therefore of fundamental importance to medicinal chemists and drug development professionals.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-benzoylmorpholine | CAS#:1468-28-6 | Chemsrc [chemsrc.com]
- 4. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. testbook.com [testbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Molecular structure and weight of morpholin-4-yl(phenyl)methanone.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for morpholin-4-yl(phenyl)methanone. The information is intended to support research and development activities where this molecule is of interest.
Molecular Structure and Properties
Morpholin-4-yl(phenyl)methanone, also known as N-Benzoylmorpholine, is a chemical compound with the molecular formula C₁₁H₁₃NO₂.[1][2][3] It consists of a morpholine ring attached via its nitrogen atom to a carbonyl group, which is in turn bonded to a phenyl group.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | morpholin-4-yl(phenyl)methanone[1][4] |
| CAS Number | 1468-28-6[1][2][4] |
| Molecular Formula | C₁₁H₁₃NO₂[1][2][3][5] |
| Synonyms | N-Benzoylmorpholine, 4-Benzoylmorpholine[2][4][5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 191.23 g/mol [1][2][3] |
| Melting Point | 73.5-74.0 °C[6] |
| Boiling Point | 339.1 °C (Predicted)[6] |
| Density | 1.154 g/cm³ (Predicted)[4][6] |
| Appearance | White to off-white solid[6] |
Spectroscopic Data
| Type | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.21-7.40 (m, 5H, ArH), 3.50 (br, s, 6H, CH₂), 3.29 (br, s, 2H, CH₂)[7] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 66.3 (CH₂), 47.0 (CH₂), 42.0 (CH₂) |
| Mass Spectrum (ESI) | m/z 191.0 (M+H)⁺[7] |
Experimental Protocols
A common and effective method for the synthesis of morpholin-4-yl(phenyl)methanone is the amidation of benzoyl chloride with morpholine.
Synthesis of Morpholin-4-yl(phenyl)methanone
Materials:
-
Morpholine
-
Triethylamine
-
Dichloromethane (DCM)
-
Benzoyl chloride
-
Water
-
Sodium sulfate
Procedure:
-
To a stirred solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane at ambient temperature, carefully add benzoyl chloride (0.9 equivalents) dropwise. The addition rate should be controlled to minimize the boiling of the solvent.
-
Stir the resulting mixture for an additional hour at room temperature.
-
Add water to the reaction mixture to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash them with water.
-
Dry the organic layer over sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product.
Visualizations
Molecular Structure
Caption: Molecular structure of morpholin-4-yl(phenyl)methanone.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of morpholin-4-yl(phenyl)methanone.
References
- 1. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Morpholine, 4-benzoyl- | SIELC Technologies [sielc.com]
- 6. This compound | 1468-28-6 [chemicalbook.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Technical Guide to the Solubility Profile of 4-Benzoylmorpholine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of 4-Benzoylmorpholine in a range of common organic solvents. Due to the limited availability of public domain quantitative solubility data for this compound, this document focuses on establishing robust experimental protocols. It outlines the thermodynamic (shake-flask) and kinetic solubility determination methods, along with analytical quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, it presents a framework for the systematic presentation of solubility data to aid in drug development and formulation research.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research.[1][2][3] A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, formulation, and in vitro assay design.[4][5] Poor solubility can present significant challenges in drug discovery and development, affecting bioavailability and leading to unreliable in vitro test results.[4][6] This guide details the necessary experimental procedures to generate a comprehensive solubility profile of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing solubility experiments and interpreting the results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][3] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Melting Point | 73.5-74.0 °C | [2] |
| Boiling Point | 339.1±35.0 °C (Predicted) | [2] |
| Density | 1.154±0.06 g/cm³ (Predicted) | [2] |
| Appearance | White to off-white solid | [2] |
| pKa | -1.45±0.20 (Predicted) | [2] |
Data Presentation: A Framework for Reporting Solubility
While specific quantitative data is not currently available, Table 2 provides a structured template for reporting the experimentally determined solubility of this compound. This format allows for easy comparison of solubility across different solvents and temperatures.
Table 2: Solubility of this compound in Common Organic Solvents at Various Temperatures (Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Alcohols | ||||
| Methanol | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 40 | Data to be determined | Data to be determined | Thermodynamic | |
| Ethanol | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 40 | Data to be determined | Data to be determined | Thermodynamic | |
| Isopropanol | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 40 | Data to be determined | Data to be determined | Thermodynamic | |
| Ketones | ||||
| Acetone | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 40 | Data to be determined | Data to be determined | Thermodynamic | |
| Esters | ||||
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 40 | Data to be determined | Data to be determined | Thermodynamic | |
| Ethers | ||||
| Diethyl Ether | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Aromatic Hydrocarbons | ||||
| Toluene | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Halogenated Solvents | ||||
| Dichloromethane | 25 | Data to be determined | Data to be determined | Thermodynamic |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][8] It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
HPLC system with a suitable detector (e.g., UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[8]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.[8]
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method (see section 4.3).
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[6][9][10]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (e.g., UV-Vis or nephelometer)
Procedure:
-
Dispense a small volume of the this compound DMSO stock solution into the wells of a microtiter plate.[9]
-
Add the selected organic solvent to each well to achieve the desired final concentration.
-
Mix the contents thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[6]
-
Measure the solubility. This can be done by:
-
The concentration is determined by comparing the measurement to a calibration curve.
Analytical Quantification by HPLC
A robust HPLC method is essential for accurately quantifying the concentration of this compound in the collected samples. A reverse-phase HPLC method is suitable for this compound.[11]
Suggested HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape) can be optimized.[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 254 nm).
-
Column Temperature: 30 °C
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared (filtered and diluted) samples from the solubility experiments.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for determining the thermodynamic and kinetic solubility of this compound.
References
- 1. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1468-28-6 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. asianpubs.org [asianpubs.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Separation of Morpholine, 4-benzoyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Core Reactivity of the Morpholine Ring: A Technical Guide for Drug Development Professionals
An In-depth Guide to the Fundamental Chemical Reactivity of the N-Substituted Morpholine Ring for Researchers, Scientists, and Drug Development Professionals.
Introduction
Morpholine, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone scaffold in modern medicinal chemistry.[1] Its frequent appearance in FDA-approved drugs and clinical candidates stems from its unique ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic/pharmacodynamic (PK/PD) profiles.[1][2][3][4] The morpholine ring can act as an interacting element with biological targets, a rigid scaffold to orient pharmacophoric groups, or a modulator of a compound's overall properties.[3][5]
This technical guide provides a comprehensive overview of the fundamental reactivity of the morpholine ring, with a specific focus on N-substituted derivatives relevant to drug design and development. We will explore the electronic properties that govern its reactivity, key reactions at the nitrogen and carbon atoms, and the common metabolic pathways that influence the in vivo fate of morpholine-containing compounds.
Electronic and Structural Properties
The reactivity of the morpholine ring is dictated by its distinct electronic and conformational features.
-
Electronic Effects: The presence of the ether oxygen atom significantly influences the ring's electronic character. Through a negative inductive effect, the oxygen withdraws electron density from the nitrogen atom.[2][6] This makes the nitrogen in morpholine less basic and less nucleophilic compared to structurally similar secondary amines like piperidine.[6][7] The pKa of morpholinium, the conjugate acid of morpholine, is approximately 8.4-8.5, reflecting this reduced basicity.[8] This pKa value is advantageous in drug design, as it can enhance solubility and permeability.[3]
-
Conformational Analysis: The morpholine ring predominantly adopts a flexible chair conformation.[9][10] In N-substituted morpholines, the substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable to minimize steric hindrance.[11] This conformational flexibility allows the ring and its substituents to adapt to the binding pockets of biological targets, such as the key hydrogen bond interaction observed between the morpholine oxygen of ZSTK474 and the hinge region of PI3K.[5] In aqueous solutions, the contribution of the axial chair conformer is known to increase.[10]
Key Reaction Pathways
The primary sites of reactivity on an N-substituted morpholine ring are the nitrogen atom and the carbons alpha to the nitrogen and oxygen (C2, C3, C5, C6).
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base, enabling a variety of essential synthetic transformations.
-
N-Alkylation and N-Arylation: These are fundamental reactions for diversifying morpholine scaffolds. Direct alkylation with alkyl halides, often in the presence of a weak base like potassium carbonate, is a common method.[12][13] Reductive amination, reacting the morpholine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another robust strategy for introducing a wide range of substituents.[12]
-
Acylation and Sulfonylation: The nitrogen readily reacts with acyl chlorides, sulfonyl chlorides, and other electrophiles to form amides and sulfonamides, respectively. These reactions are crucial for creating linkers or introducing specific pharmacophoric features.[4]
-
Salt Formation: As a base, morpholine and its N-alkyl derivatives react rapidly with both inorganic and organic acids to form the corresponding salts, which is often used to improve the solubility and handling of pharmaceutical compounds.[14]
-
Oxidation: The nitrogen can be oxidized to form N-oxides. For instance, N-methylmorpholine is oxidized to N-methylmorpholine-N-oxide (NMO), a widely used co-oxidant in transition metal-catalyzed reactions.
Reactions at the α-Carbon (C2/C6 and C3/C5)
The carbon atoms adjacent to the heteroatoms are susceptible to oxidation and functionalization, which are critical considerations for both synthesis and metabolic stability.
-
Oxidation to Lactams: The α-carbons next to the nitrogen (C3 and C5) are particularly prone to oxidation, a common metabolic pathway that leads to the formation of lactams (morpholin-3-ones).[15][16] This transformation can also be achieved synthetically using various oxidizing agents. A notable metal-free method involves oxoammonium-catalyzed oxidation, which can convert a broad range of N-substituted amines, including morpholines, into their corresponding lactams under mild conditions.[17][18]
-
C-H Functionalization: Direct functionalization of α-C–H bonds is a powerful strategy for synthesizing complex, substituted morpholines.[19] Methods include:
-
Electrochemical Oxidation: Electrochemical methods can achieve C-H oxidation and subsequent functionalization, such as methoxylation.
-
Hydride Transfer: Protecting-group-free approaches can generate an intermediate imine via intermolecular hydride transfer, which is then trapped by a nucleophile to yield the α-substituted product.[19]
-
Palladium-Catalyzed Carboamination: This key reaction allows for the stereocontrolled synthesis of substituted morpholines, such as cis-3,5-disubstituted derivatives, from amino alcohol precursors.[20]
-
Ring Stability and Ring-Opening Reactions
The morpholine ring is generally stable under physiological conditions and in many chemical reactions. However, under forcing conditions, ring-opening can occur.
-
Metabolic Ring Cleavage: In vivo, a primary metabolic pathway involves the enzymatic cleavage of a C-N bond, leading to the formation of an open-chain amino acid intermediate.[15] For morpholine itself, this results in 2-(2-aminoethoxy)acetic acid, which is further metabolized.[15]
-
Synthetic Ring Opening: While less common than ring formation, ring-opening reactions can be induced. For example, high temperatures in the presence of certain catalysts during N-alkylation reactions can lead to ring-opening as a side reaction.[21][22] Conversely, ring-opening of strained heterocycles like aziridines and epoxides is a powerful strategy for the de novo synthesis of highly substituted morpholine rings.[16][23]
Data Presentation
Table 1: Physicochemical Properties of Morpholine
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₉NO | [6] |
| Molecular Weight | 87.12 g/mol | [6] |
| Boiling Point | 129 °C | [6] |
| Melting Point | -5 °C | [6] |
| Density | 1.007 g/cm³ | [6] |
| pKa (conjugate acid) | 8.36 - 8.50 | [8][14] |
| Solubility | Miscible with water and many organic solvents | [7][14] |
Table 2: Summary of Key Synthetic Reactions
| Reaction Type | Reagents & Conditions | Product Type | Typical Yields | Reference(s) |
| Direct N-Alkylation | Alkyl halide (e.g., BnBr), K₂CO₃, DMF, 50-80 °C | N-Alkyl Morpholine | 90-98% | [12] |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N-Alkyl Morpholine | 80-95% | [12] |
| α-Oxidation to Lactam | N-Boc-morpholine, ketoABNO (5 mol%), mCPBA, MeCN | N-Boc-morpholin-3-one | ~95% | [17] |
| Pd-Catalyzed Carboamination | O-allyl ethanolamine, ArBr, Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3,5-Disubstituted Morpholine | 46-66% | [20] |
| Copper-Catalyzed 3-Component Synthesis | Amino alcohol, aldehyde, diazomalonate, Cu(I) catalyst | Highly Substituted Morpholine | 41-70% | [24] |
Mandatory Visualizations
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. atamankimya.com [atamankimya.com]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. cyberleninka.ru [cyberleninka.ru]
- 14. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 15. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Oxoammonium-Catalyzed Oxidation of N-Substituted Amines [organic-chemistry.org]
- 19. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. akjournals.com [akjournals.com]
- 23. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Potential applications of 4-Benzoylmorpholine in materials science.
Despite a comprehensive investigation into the potential applications of 4-Benzoylmorpholine in materials science, a thorough review of publicly available scientific literature, patents, and technical databases reveals a significant lack of specific information on its use in this field. While the foundational properties of this compound are documented, its role in the development of advanced materials, such as polymers, coatings, or adhesives, remains largely unexplored in the public domain.
This compound, a chemical compound with the formula C₁₁H₁₃NO₂, is commercially available and its basic physicochemical properties are known. However, detailed studies or reports outlining its utility as a monomer, photoinitiator, curing agent, or functional additive in materials science are not readily accessible.
Our extensive search encompassed targeted queries for its involvement in polymerization processes, including photopolymerization and UV curing, as well as its potential incorporation into coatings and adhesives. Furthermore, investigations into derivatives of this compound and the broader class of N-acylmorpholines did not yield specific, quantifiable data or established experimental protocols related to materials science applications.
While the morpholine moiety itself is a known constituent in various polymers and functional materials, often imparting properties such as thermal stability or serving as a building block for stimuli-responsive polymers, the specific contributions and potential advantages of the 4-benzoyl substitution remain uncharacterized in the context of materials science.
This absence of data prevents the compilation of an in-depth technical guide with quantitative data, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows as requested. The scientific and industrial communities have yet to extensively publish research that would form the basis of such a document.
Therefore, for researchers, scientists, and professionals in drug development and materials science, this compound represents a largely uncharted area of research. Its unique chemical structure, combining a benzoyl group with a morpholine ring, may offer interesting properties, but its potential applications in materials science are yet to be discovered and documented. Future research in this area would be necessary to unlock and characterize its capabilities.
4-Benzoylmorpholine: A Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and emergency procedures for 4-Benzoylmorpholine in a laboratory setting. The following sections detail the compound's properties, hazards, and recommended safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Compound Identification and Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₃NO₂.[1][2][3] It is also known by several synonyms, including N-Benzoylmorpholine and (Morpholin-4-yl)(phenyl)methanone.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1468-28-6 | [1][2][3] |
| Molecular Weight | 191.23 g/mol | [1][3][5] |
| Melting Point | 73.5-74.0 °C | [1][2] |
| Boiling Point | 339.1 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 158.9 ± 25.9 °C | [2] |
| Vapour Pressure | 0.0 ± 0.7 mmHg at 25°C | [2] |
| LogP | -0.11 | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. All laboratory personnel must be aware of its potential health effects and handle it accordingly.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Source(s) |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6][7] |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | [5][6][7] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [5][6] |
Pictogram:
Toxicological Information
Limited toxicological data is available for this compound. The available data indicates acute oral toxicity.
Table 3: Acute Toxicity Data for this compound
| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Source(s) |
| LD50 | Intraperitoneal | Rodent - mouse | 1070 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a fully buttoned lab coat, and other protective clothing as necessary to prevent skin contact.[8]
-
Respiratory Protection: If working in a poorly ventilated area or with fine powders that could become airborne, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[8]
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Handling Procedures
-
Hygiene: Do not eat, drink, or smoke in the work area.[8][10] Wash hands thoroughly after handling.[8][10]
-
Dispensing: When weighing and dispensing the solid, take measures to avoid generating dust.
-
Cross-Contamination: Avoid contact with incompatible materials, such as strong oxidizing agents.[8]
Storage
-
Temperature: Store in a cool, dry place.[8]
-
Container: Keep the container tightly closed.[8]
-
Incompatibilities: Keep away from oxidizing agents.[8]
Experimental Protocols
As specific experimental protocols for this compound are not publicly available, a generalized workflow for handling a novel research compound is provided below. This should be adapted based on the specific requirements of your experiment.
General Workflow for Handling this compound
Caption: A generalized experimental workflow for a novel compound.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[7][10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7][10]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Accidental Release Measures
-
Personal Precautions: Use proper personal protective equipment as indicated in Section 4.1.[8] Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]
-
Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.[8]
Logical Relationship of this Guide
Caption: Logical flow of information in this technical guide.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before handling this compound. Always refer to the latest Safety Data Sheet (SDS) provided by the manufacturer and follow all applicable institutional and governmental safety regulations.
References
- 1. This compound CAS#: 1468-28-6 [m.chemicalbook.com]
- 2. This compound | CAS#:1468-28-6 | Chemsrc [chemsrc.com]
- 3. This compound | 1468-28-6 [chemicalbook.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS # 1468-28-6, this compound, Morpholin-4-yl-phenylmethanone, 4-Morpholinyl phenyl ketone - chemBlink [ww.chemblink.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Genesis of N-Benzoyl Amides: A Technical Guide to their Historical Context, Discovery, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl amides, a cornerstone of modern organic and medicinal chemistry, represent a class of compounds with a rich and influential history. Characterized by the presence of a benzoyl group attached to a nitrogen atom of an amide, these structures are not only pivotal intermediates in organic synthesis but are also integral to the frameworks of numerous pharmaceuticals and biologically active molecules. This technical guide provides an in-depth exploration of the historical context surrounding the discovery of N-benzoyl amides, detailing the seminal experimental protocols that enabled their synthesis and the evolution of our understanding of their biological significance.
Historical Context and Discovery
The story of N-benzoyl amides is intrinsically linked to the development of synthetic organic chemistry in the 19th century. Prior to the mid-1800s, the synthesis of amides was a challenging endeavor. Early methods were often harsh and lacked general applicability.
Precursors to a Revolution: Early Amide Synthesis
One of the earliest notable contributions to amide synthesis came from French chemist Charles Frédéric Gerhardt in 1853. While investigating acid anhydrides, Gerhardt observed the formation of amides from the reaction of these anhydrides with amines. This discovery provided one of the first reliable methods for creating the amide bond, laying the groundwork for future developments.
Another significant advancement, predating the widespread synthesis of N-benzoyl amides, was the Hofmann rearrangement, discovered by August Wilhelm von Hofmann in 1881.[1][2] This reaction, which converts a primary amide to a primary amine with one fewer carbon atom, proceeds through an isocyanate intermediate and demonstrated a novel transformation of the amide functional group.[2]
The Schotten-Baumann Revolution
The landscape of N-benzoyl amide synthesis was fundamentally altered in 1883 with the discovery of the reaction that now bears the names of German chemists Carl Schotten and Eugen Baumann. Their method, now famously known as the Schotten-Baumann reaction, provided a simple and efficient means of acylating amines and alcohols. The reaction, typically carried out in a two-phase system of water and an organic solvent with a base, allowed for the high-yield synthesis of N-benzoyl amides from benzoyl chloride and an amine.[3] The base, usually aqueous sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[3]
This discovery was a significant breakthrough, as it provided a versatile and broadly applicable method for creating N-benzoyl amides and other acylated compounds under relatively mild conditions. The Schotten-Baumann reaction quickly became a staple in organic synthesis and remains a widely used method to this day.
Key Experimental Protocols
While accessing the exact quantitative data from the original 19th-century publications by Schotten and Baumann is challenging, detailed and reliable protocols for the Schotten-Baumann reaction were later published and refined. The following procedure for the synthesis of N-benzoylpiperidine, adapted from Organic Syntheses, provides a classic example of this methodology.
Synthesis of N-Benzoylpiperidine via the Schotten-Baumann Reaction
This protocol details the preparation of N-benzoylpiperidine from piperidine and benzoyl chloride.
Reactants and Products:
| Compound | Molar Mass ( g/mol ) | Amount (moles) | Amount (g) | Amount (mL) |
| Piperidine | 85.15 | 2.0 | 170 | - |
| Benzoyl Chloride | 140.57 | 2.0 | 280 | - |
| Sodium Hydroxide | 40.00 | 2.6 | 105 | - |
| Water | 18.02 | - | - | 800 |
| Benzene | 78.11 | - | - | 250 (optional) |
| Product: | ||||
| N-Benzoylpiperidine | 189.26 | Theoretical: 2.0 | Theoretical: 378.5 | - |
Procedure:
-
A mixture of 105 g (2.6 moles) of sodium hydroxide, 170 g (2.0 moles) of piperidine, and 800 mL of water is prepared in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.
-
The mixture is cooled, and 280 g (2.0 moles) of benzoyl chloride is added dropwise with vigorous stirring, while maintaining the temperature at 35-40°C.
-
After the addition is complete, stirring is continued until the odor of benzoyl chloride is no longer perceptible.
-
The oily product layer is separated. If an emulsion forms, 250 mL of benzene can be added to facilitate separation.
-
The organic layer is dried with a small amount of potassium carbonate.
-
The product is purified by distillation.
Yield:
The reported yield for this procedure is typically high, demonstrating the efficiency of the Schotten-Baumann reaction.
N-Benzoyl Amides in Drug Development and Their Signaling Pathways
The N-benzoyl amide motif and the more general amide linkage are central to the structure and function of many important drugs. Several of these compounds exert their therapeutic effects by modulating specific signaling pathways.
Local Anesthetics: Blockers of Voltage-Gated Sodium Channels
A significant class of drugs containing an amide linkage, structurally related to N-benzoyl amides, are the local anesthetics such as lidocaine, procainamide, and benzocaine. These drugs function by blocking voltage-gated sodium channels in the neuronal cell membrane.[4][5][6][7][8]
The general mechanism involves the drug diffusing across the neuronal membrane in its uncharged form.[7] Once inside the cell, it becomes protonated and binds to a specific site within the pore of the voltage-gated sodium channel.[7] This binding event physically obstructs the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[6][9] By preventing this signal transmission, these drugs produce a local anesthetic effect.[9]
// Relationships Nerve_Impulse -> Na_Channel_Closed [label="Depolarization"]; Na_Channel_Closed -> Na_Channel_Open; Na_ion_ext -> Na_Channel_Open [label="Influx"]; Na_Channel_Open -> Na_ion_int [style=invis];
Lidocaine_ext -> Lidocaine_int [label="Diffusion & Protonation"]; Lidocaine_int -> Na_Channel_Open [label="Binding"]; Na_Channel_Open -> Na_Channel_Blocked [style=invis];
Na_Channel_Blocked -> No_Impulse;
{rank=same; Na_Channel_Closed; Na_Channel_Open; Na_Channel_Blocked;} } dot Figure 1: Mechanism of action of amide-based local anesthetics.
Capsaicin and the TRPV1 Pathway
Capsaicin, the pungent compound in chili peppers, is a naturally occurring N-acyl amide. Its biological activity is mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel.[10][11][12] The biosynthesis of capsaicin involves the condensation of vanillylamine with a branched-chain fatty acid.[13][14][15]
When capsaicin binds to the TRPV1 receptor, it causes the channel to open, leading to an influx of calcium and sodium ions.[12] This influx depolarizes the sensory neuron, initiating a signal that is transmitted to the brain and perceived as heat and pain.[11] Prolonged activation of the TRPV1 receptor by capsaicin leads to a desensitization of the neuron, which is the basis for its use as a topical analgesic.[16]
Conclusion
The discovery and development of synthetic routes to N-benzoyl amides, particularly the Schotten-Baumann reaction, were pivotal moments in the history of organic chemistry. These reactions not only provided access to a vast array of new compounds but also laid the foundation for the synthesis of complex molecules with significant biological activity. From the early explorations of amide synthesis to the elucidation of the intricate signaling pathways modulated by N-benzoyl amide-containing drugs, the journey of this functional group highlights the powerful interplay between fundamental chemical discovery and its profound impact on medicine and biology. The principles established by pioneers like Schotten and Baumann continue to resonate in modern research, underscoring the enduring legacy of their contributions.
References
- 1. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 7. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lidocaine - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemistry and molecular biology of capsaicinoid biosynthesis: recent advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biochemistry and molecular biology of capsaicinoid biosynthesis: recent advances and perspectives - ProQuest [proquest.com]
- 15. Capsaicin - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application of 4-Benzoylmorpholine as a Photoinitiator in UV Curing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylmorpholine is a Type II photoinitiator used in ultraviolet (UV) curing applications. Structurally, it belongs to the benzophenone family of photoinitiators. Upon exposure to UV radiation, this compound undergoes a transition to an excited triplet state. In this state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of acrylate or methacrylate monomers and oligomers, leading to the rapid formation of a crosslinked polymer network. This process, known as UV curing, is a fast, efficient, and environmentally friendly method for curing coatings, inks, adhesives, and other materials.
Due to a lack of extensive publicly available data specifically for this compound, the following application notes and protocols are based on the well-characterized performance of its parent compound, benzophenone, and other closely related Type II photoinitiators. These provide a strong starting point for formulation development and experimental design using this compound.
Mechanism of Photoinitiation
The photoinitiation process for Type II photoinitiators like this compound involves a bimolecular reaction. The key steps are:
-
Photoexcitation: this compound absorbs UV light and is promoted from its ground state to an excited singlet state, which then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of this compound abstracts a hydrogen atom from a co-initiator (synergist), typically an amine-based compound. This results in the formation of a ketyl radical and an amine-derived radical.
-
Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of the reactive monomers and oligomers in the formulation.
Quantitative Data: Performance of Representative Type II Photoinitiators
The following tables summarize typical performance data for Type II photoinitiators in standard UV-curable formulations. This data can be used as a benchmark when formulating with this compound.
Table 1: Curing Performance of Benzophenone in a Standard Acrylate Formulation
| Property | Value | Test Conditions |
| Photoinitiator System | Benzophenone (3 wt%) + Ethyl-4-(dimethylamino)benzoate (EDAB) (4 wt%) | |
| Formulation Base | Epoxy Acrylate (60 wt%), Tripropyleneglycol Diacrylate (33 wt%) | |
| UV Source | Medium-pressure mercury lamp | |
| UV Dose | 500 mJ/cm² | |
| Film Thickness | 25 µm | |
| Tack-Free Time | 2-4 seconds | Surface cure evaluation |
| Pencil Hardness | 2H - 3H | ASTM D3363 |
| Solvent Resistance (MEK double rubs) | >100 | ASTM D5402 |
| Adhesion (Cross-hatch) | 5B | ASTM D3359 |
Table 2: Comparison of Different Amine Synergists with Benzophenone
| Amine Synergist (4 wt%) | Tack-Free Time (s) | Pencil Hardness |
| Ethyl-4-(dimethylamino)benzoate (EDAB) | 2.5 | 2H |
| 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA) | 3.0 | 2H |
| Triethanolamine (TEA) | 4.5 | H |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of UV-curable formulations using a Type II photoinitiator like this compound.
Protocol 1: Preparation of a UV-Curable Clear Coating
Objective: To prepare a standard UV-curable clear coating formulation.
Materials:
-
This compound
-
Amine Synergist (e.g., Ethyl-4-(dimethylamino)benzoate - EDAB)
-
Epoxy Acrylate Oligomer
-
Tripropyleneglycol Diacrylate (TPGDA) Monomer
-
Leveling Agent (e.g., BYK-333)
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
In an amber glass vial, weigh the epoxy acrylate oligomer and TPGDA monomer according to the desired formulation ratio (e.g., 60:33 wt%).
-
Place the vial on a magnetic stirrer and mix until a homogeneous solution is obtained.
-
Add the leveling agent (e.g., 0.1 wt%) and continue stirring.
-
Add the amine synergist (e.g., 4 wt%) and stir until completely dissolved.
-
Finally, add this compound (e.g., 3 wt%) and continue stirring in the dark until it is fully dissolved.
-
Store the formulation in the amber vial to protect it from light.
Protocol 2: UV Curing and Film Characterization
Objective: To cure the prepared formulation and evaluate the physical properties of the resulting film.
Materials and Equipment:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass panels, steel panels, or plastic films)
-
Film applicator (e.g., bird applicator or wire-wound rod)
-
UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength)
-
Radiometer
-
Pencil hardness tester
-
Cross-hatch adhesion tester
-
Methyl ethyl ketone (MEK) and cotton swabs
Procedure:
-
Film Application: Apply the formulation onto the substrate using a film applicator to achieve a uniform film thickness (e.g., 25 µm).
-
UV Curing: Place the coated substrate on the conveyor of the UV curing system. Set the desired UV dose (e.g., 500 mJ/cm²) and conveyor speed. Pass the sample under the UV lamp.
-
Surface Cure Assessment (Tack-Free Test): Immediately after curing, lightly touch the surface with a cotton ball. If no fibers adhere, the surface is considered tack-free.
-
Pencil Hardness Test: After the film has cooled to room temperature, perform the pencil hardness test according to ASTM D3363.
-
Adhesion Test: Perform the cross-hatch adhesion test according to ASTM D3359.
-
Solvent Resistance Test: Perform the MEK double rub test according to ASTM D5402.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure that the UV curing system is properly shielded and that appropriate UV-blocking safety glasses are worn.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Conclusion
Application Notes and Protocols: Utilizing 4-Benzoylmorpholine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals, prized for their ability to enhance physicochemical properties such as solubility and metabolic stability. 4-Benzoylmorpholine, a stable and readily available compound, presents itself as a valuable synthon for the introduction of the morpholine moiety in the synthesis of complex pharmaceutical intermediates. The benzoyl group can serve as a protecting group for the morpholine nitrogen, allowing for selective reactions at other sites of a molecule. Subsequent deprotection reveals the secondary amine for further functionalization.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key intermediate for the antibiotic, Linezolid. A comparative overview with the established synthesis route is presented, highlighting the potential advantages of using a protected morpholine derivative.
Application in the Synthesis of a Linezolid Intermediate
Linezolid is a crucial antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. A key intermediate in its synthesis is 3-fluoro-4-morpholinoaniline. The established synthesis of this intermediate involves the direct nucleophilic aromatic substitution (SNAr) of morpholine onto an activated fluoroaromatic compound. An alternative approach, proposed herein, utilizes this compound in the SNAr reaction, followed by a deprotection step.
Established Synthetic Route to 3-fluoro-4-morpholinoaniline
The conventional synthesis of 3-fluoro-4-morpholinoaniline proceeds in two main steps:
-
Nucleophilic Aromatic Substitution (SNAr): Morpholine reacts with 1,2-difluoro-4-nitrobenzene to yield 4-(2-fluoro-4-nitrophenyl)morpholine.
-
Reduction of the Nitro Group: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to an amine to afford the final product, 3-fluoro-4-morpholinoaniline.
Experimental Workflow for the Established Synthesis of 3-fluoro-4-morpholinoaniline
Caption: Established two-step synthesis of 3-fluoro-4-morpholinoaniline.
Proposed Synthetic Route Utilizing this compound
This proposed route introduces this compound as a protected form of the nucleophile in the SNAr reaction. This approach may offer better control over the reaction and solubility of the intermediate. The synthesis involves three steps:
-
Nucleophilic Aromatic Substitution (SNAr): this compound reacts with 1,2-difluoro-4-nitrobenzene to form 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine.
-
Deprotection of the N-Benzoyl Group: The benzoyl group is removed to yield 4-(2-fluoro-4-nitrophenyl)morpholine.
-
Reduction of the Nitro Group: The nitro group is reduced to furnish 3-fluoro-4-morpholinoaniline.
Proposed Experimental Workflow Using this compound
Caption: Proposed three-step synthesis of 3-fluoro-4-morpholinoaniline using this compound.
Data Presentation
The following tables summarize the reaction conditions and reported yields for the key steps in both the established and proposed synthetic routes.
Table 1: Established Synthesis of 3-fluoro-4-morpholinoaniline
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1. SNAr | Morpholine, 1,2-Difluoro-4-nitrobenzene | Neat, 100 °C, 4 h | 4-(2-Fluoro-4-nitrophenyl)morpholine | ~95% |
| 2. Reduction | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe, NH₄Cl, Ethanol/H₂O, Reflux, 4 h | 3-Fluoro-4-morpholinoaniline | ~90% |
Table 2: Proposed Synthesis of 3-fluoro-4-morpholinoaniline using this compound
| Step | Reactants | Proposed Reagents & Conditions | Product | Expected Yield (%) |
| 1. SNAr | This compound, 1,2-Difluoro-4-nitrobenzene | K₂CO₃, DMSO, 120 °C, 12 h | 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine | >85% (Estimated) |
| 2. Deprotection | 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine | Conc. HCl, Reflux, 6 h OR NaOMe, Methanol, Reflux, 4 h | 4-(2-Fluoro-4-nitrophenyl)morpholine | >80% (Estimated) |
| 3. Reduction | 4-(2-Fluoro-4-nitrophenyl)morpholine | Fe, NH₄Cl, Ethanol/H₂O, Reflux, 4 h | 3-Fluoro-4-morpholinoaniline | ~90% |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine (Established Method)
Materials:
-
Morpholine
-
1,2-Difluoro-4-nitrobenzene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a round-bottom flask, add 1,2-difluoro-4-nitrobenzene (1.0 eq).
-
With stirring, add morpholine (2.5 eq) dropwise.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 4-(2-fluoro-4-nitrophenyl)morpholine.
Protocol 2: Synthesis of 3-Fluoro-4-morpholinoaniline (Established Method)
Materials:
-
4-(2-Fluoro-4-nitrophenyl)morpholine
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, suspend 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (1.0 eq) and iron powder (3.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 3-fluoro-4-morpholinoaniline.
Protocol 3: Proposed Synthesis of 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine
Materials:
-
This compound
-
1,2-Difluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 1,2-difluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (1.5 eq) in DMSO.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine.
Protocol 4: Proposed Deprotection of 4-Benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine
Method A: Acidic Hydrolysis
-
Suspend 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(2-fluoro-4-nitrophenyl)morpholine.
Method B: Basic Hydrolysis
-
Dissolve 4-benzoyl-4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction and neutralize with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(2-fluoro-4-nitrophenyl)morpholine.
Conclusion
The use of this compound as a protected morpholine synthon offers a potentially valuable alternative in the synthesis of pharmaceutical intermediates like 3-fluoro-4-morpholinoaniline. While this approach introduces an additional deprotection step, it may provide advantages in terms of reaction control, purification of intermediates, and overall process robustness. The provided protocols for both the established and proposed routes offer a solid foundation for researchers to explore and optimize the synthesis of this key Linezolid intermediate. Further investigation into the optimization of the deprotection step for N-benzoyl morpholine derivatives bearing electron-withdrawing groups is warranted to fully establish the industrial viability of this proposed route.
High-Performance Liquid Chromatography (HPLC) method for analyzing 4-Benzoylmorpholine purity.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Benzoylmorpholine Purity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the determination of purity for this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust and reliable method for quality control and analytical research.
Introduction
This compound is a chemical compound with applications in organic synthesis and pharmaceutical research. Ensuring the purity of such compounds is critical for the accuracy and reproducibility of experimental results and for the safety and efficacy of potential drug candidates. This application note describes a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the detection of potential impurities. The method is based on established principles for the analysis of benzoyl and morpholine-containing compounds.[1][2][3]
Principle of the Method
This method utilizes RP-HPLC to separate this compound from its potential impurities. The separation is achieved based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (C18 column) and a polar mobile phase. The components are detected by a UV detector as they elute from the column, and the purity is calculated based on the relative peak areas.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Column:
-
A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for this analysis. A Newcrom R1 column has also been shown to be effective for separating this compound.[2]
-
-
Reagents and Materials:
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
To prepare 1 L, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water and mix thoroughly.
-
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is typically suitable.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific instrumentation and columns.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm (or similar) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | A gradient elution is recommended to ensure separation of impurities with a wide range of polarities. A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm or 254 nm[4] |
| Run Time | Approximately 20-30 minutes, sufficient to elute all components. |
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution at least five times. The system is deemed suitable for use if the following criteria are met:
-
The relative standard deviation (RSD) of the peak area for the this compound peak is not more than 2.0%.
-
The tailing factor for the this compound peak is not more than 2.0.
-
The theoretical plates for the this compound peak are not less than 2000.
Analysis and Data Interpretation
-
Inject the prepared standard solution to determine the retention time of this compound.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
The purity of the sample is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative results of the HPLC analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of HPLC Purity Analysis for this compound
| Sample ID | Retention Time (min) | Peak Area | Purity (%) |
| Standard | e.g., 8.52 | e.g., 1254367 | - |
| Sample 1 | e.g., 8.51 | e.g., 1248954 | e.g., 99.5 |
| Sample 2 | e.g., 8.53 | e.g., 1239876 | e.g., 98.9 |
| ... | ... | ... | ... |
Mandatory Visualization
Experimental Workflow
The logical flow of the HPLC analysis protocol is illustrated in the following diagram.
References
- 1. Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Morpholine, 4-benzoyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Scalable Production of 4-Benzoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 4-Benzoylmorpholine, a crucial building block in pharmaceutical and chemical research. The presented protocol is designed for scalability, allowing for a transition from laboratory-scale synthesis to larger-scale production. This application note includes a comprehensive experimental protocol, tabulated quantitative data for easy comparison of reaction parameters, and a visual workflow to ensure clarity and reproducibility.
Introduction
This compound is a substituted morpholine derivative with significant applications in organic synthesis and medicinal chemistry. Its robust chemical nature and versatile reactivity make it an important intermediate in the development of various bioactive molecules. The efficient and scalable synthesis of this compound is therefore of high interest to the scientific community. This protocol details a reliable amidation reaction between morpholine and benzoyl chloride, optimized for high yield and purity, and adaptable for scaled-up production.
Reaction Scheme
The synthesis of this compound is achieved through the acylation of morpholine with benzoyl chloride in the presence of a base, typically triethylamine, to neutralize the hydrochloric acid byproduct. Dichloromethane is commonly used as the solvent for this reaction.
Reaction: Morpholine + Benzoyl Chloride → this compound + Triethylamine Hydrochloride
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Morpholine (≥99%)
-
Benzoyl chloride (≥99%)
-
Triethylamine (≥99%)
-
Dichloromethane (DCM, ACS grade)
-
Deionized water
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Reaction vessel (round-bottom flask for lab scale, jacketed reactor for pilot scale)
-
Magnetic stirrer/overhead stirrer
-
Dropping funnel/addition pump
-
Thermometer/temperature probe
-
Ice bath/cooling system
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Laboratory-Scale Synthesis Protocol (Based on 10 mmol scale)[1]
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add morpholine (0.958 g, 11.0 mmol) and dichloromethane (20 mL).
-
Add triethylamine (1.260 g, 12.0 mmol) to the stirred solution at room temperature.[1]
-
Slowly add benzoyl chloride (1.406 g, 10.0 mmol) dropwise to the reaction mixture. Control the addition rate to prevent excessive boiling of the solvent.[1]
-
Stir the resulting viscous, dark mixture for an additional 1 hour at room temperature.[1]
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 10 mL of dichloromethane.[1]
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1][2]
-
The typical yield of the off-white solid product is around 95%.[1]
Considerations for Scale-Up
For scaling up the production of this compound, the following modifications to the laboratory protocol are recommended to ensure safety, efficiency, and consistent product quality.
-
Reaction Vessel: A jacketed glass reactor with an overhead stirrer is recommended for better temperature control and mixing.
-
Reagent Addition: Use a calibrated addition pump for the slow and controlled addition of benzoyl chloride. This is crucial for managing the exothermic nature of the reaction.
-
Temperature Control: Maintain the internal reaction temperature between 0-10°C during the addition of benzoyl chloride using a circulating chiller connected to the reactor jacket.[2]
-
Work-up: For larger volumes, perform the aqueous washes directly in the reactor if possible, before transferring to a larger separatory vessel.
-
Purification: While the crude product is often of high purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for further purification if required.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant Stoichiometry and Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (for 10 mmol scale) | Mass (g) | Volume (mL) | Density (g/mL) |
| Morpholine | C₄H₉NO | 87.12 | 0.011 | 0.958 | 0.96 | 1.00 |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 0.010 | 1.406 | 1.16 | 1.21 |
| Triethylamine | C₆H₁₅N | 101.19 | 0.012 | 1.260 | 1.73 | 0.726 |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 20 | 1.33 |
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Scale | 10.0 mmol (Benzoyl Chloride) |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine |
| Reaction Temperature | Ambient (controlled at 0-10°C for scale-up) |
| Reaction Time | 1 hour |
| Theoretical Yield | 1.91 g |
| Expected Experimental Yield | ~1.82 g (95%)[1] |
| Product Appearance | Off-white solid[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
This diagram illustrates the key transformations and relationships in the synthesis.
Caption: Key chemical transformations in the synthesis.
References
Application Note: Mass Spectrometric Characterization of 4-Benzoylmorpholine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability.[1] 4-Benzoylmorpholine and its derivatives are key scaffolds in the synthesis of diverse compound libraries for drug discovery.[2] Accurate and efficient characterization of these molecules is crucial for confirming their identity, assessing purity, and studying their metabolic fate. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable analytical tool for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[3][4][5] This application note provides a detailed protocol for the characterization of this compound derivatives using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).
Physicochemical Properties
The parent compound, this compound, serves as a reference for its derivatives. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | [6] |
| Molecular Weight | 191.23 g/mol | [6] |
| Exact Mass | 191.094628657 Da | [6] |
| IUPAC Name | morpholin-4-yl(phenyl)methanone | [6] |
| CAS Number | 1468-28-6 | [6] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound derivatives. Optimization may be required for specific substituted analogs.
2.1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.
2.2. Liquid Chromatography (LC) A standard reversed-phase LC method is suitable for the separation of these compounds.
| Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
2.3. Mass Spectrometry (MS) The following parameters are based on methods used for similar morpholine derivatives and can be used as a starting point.[7][8]
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Source Voltage | 4.5 kV |
| Capillary Temp. | 350 °C |
| Capillary Voltage | +45 V |
| Sheath Gas (N₂) Flow | 5 arbitrary units |
| Scan Mode | Full Scan (m/z 50-500) and MS/MS |
| Collision Gas | Argon |
| Collision Energy | Optimized for precursor ion (e.g., 10-30 eV) |
Data Analysis and Interpretation
3.1. Proposed Fragmentation of this compound
Upon ESI in positive mode, this compound derivatives are expected to form a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing structural information. The primary fragmentation is anticipated to occur at the amide bond, which is the most labile site.[7][9]
The table below summarizes the proposed major fragment ions for the parent this compound.
| m/z (Proposed) | Ion Formula | Description |
| 192.10 | [C₁₁H₁₄NO₂]⁺ | Protonated molecule [M+H]⁺ |
| 105.03 | [C₇H₅O]⁺ | Benzoyl cation, resulting from cleavage of the C-N amide bond. This is often the base peak due to its stability. |
| 86.06 | [C₄H₈NO]⁺ | Morpholine-carbonyl fragment after cleavage of the phenyl-carbonyl bond. |
| 77.04 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the benzoyl cation. |
3.2. Visualization of Experimental Workflow
The general workflow for the analysis of this compound derivatives is depicted below.
Caption: General LC-MS/MS workflow for this compound analysis.
3.3. Visualization of Proposed Fragmentation Pathway
The fragmentation of the protonated this compound molecule is illustrated in the following diagram. The cleavage of the amide bond is the primary pathway, leading to the characteristic benzoyl cation.
Caption: Proposed fragmentation pathway of protonated this compound.
Conclusion
The described LC-MS/MS methodology provides a robust and reliable framework for the characterization of this compound derivatives. By analyzing the precursor ion and its fragmentation patterns, researchers can confidently confirm the molecular structure, verify sample purity, and identify related impurities or metabolites. This analytical approach is fundamental in the drug discovery and development pipeline, ensuring the quality and integrity of novel chemical entities.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of a diverse morpholine template library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. scispace.com [scispace.com]
- 6. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. preprints.org [preprints.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Biochemical applications of mass spectrometry in pharmaceutical drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Amidation of Morpholine with Benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The direct catalytic amidation of carboxylic acids with amines represents a significant advancement in amide bond formation, offering a more atom-economical and environmentally benign alternative to traditional methods that rely on stoichiometric activating agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for the catalytic amidation of morpholine with benzoic acid, focusing on methods that utilize readily available and efficient catalysts.
The synthesis of N-benzoyl morpholine is a valuable transformation in organic synthesis, yielding a tertiary amide that can be a key structural motif in pharmacologically active compounds. The direct coupling of benzoic acid and morpholine is a challenging reaction due to the formation of a stable ammonium salt.[2] However, the use of specific catalysts can overcome this challenge, driving the reaction towards the desired amide product, with water as the only byproduct.[1][4]
Quantitative Data Summary
The following table summarizes the quantitative data for different catalytic methods for the amidation of benzoic acid with various amines, including morpholine where specified. This allows for a comparative assessment of catalyst performance.
| Catalyst | Catalyst Loading (mol%) | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boric Acid | 1 - 50 | Benzylamine | Toluene | Reflux | 5 - 20 | 89 (for 1 mol%) | [5] |
| TiF₄ | 10 | Morpholine | Toluene | Reflux | 24 | 90-98 | [2] |
| ZrCl₄ | 5 | Benzylamine | Toluene | 110 | 4 | High | [4] |
| None (Thermal) | 0 | Benzylamine | Toluene | 110 | 24 | 15 | [2][6][7] |
Experimental Protocols
Protocol 1: Titanium Tetrafluoride (TiF₄) Catalyzed Amidation
This protocol is based on the efficient amidation of benzoic acids with morpholine using TiF₄ as a catalyst.[2]
Materials:
-
Benzoic acid
-
Morpholine
-
Titanium tetrafluoride (TiF₄)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus or molecular sieves (4 Å)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 equiv), TiF₄ (10 mol%), and toluene.
-
Add morpholine (1.1 equiv) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an acid-base workup to remove unreacted starting materials and the catalyst.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-benzoyl morpholine.
-
Purify the crude product by column chromatography or recrystallization to afford the pure amide.
Protocol 2: Boric Acid Catalyzed Amidation
This protocol provides a general method for boric acid-catalyzed amidation, which can be adapted for the reaction of benzoic acid and morpholine.[5][8]
Materials:
-
Benzoic acid
-
Morpholine
-
Boric acid
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine benzoic acid (1.0 equiv), boric acid (1-10 mol%), and toluene.
-
Add morpholine (1.05 - 1.1 equiv) to the flask.
-
Heat the mixture to reflux with continuous stirring, and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a suitable solvent like hexanes to precipitate the product or perform an appropriate aqueous workup.[5]
-
Isolate the crude product by filtration or extraction.
-
Purify the N-benzoyl morpholine by recrystallization or column chromatography.
Protocol 3: Zirconium Tetrachloride (ZrCl₄) Catalyzed Amidation
This protocol is adapted from the zirconium-catalyzed direct amidation of carboxylic acids and amines.[4]
Materials:
-
Benzoic acid
-
Morpholine
-
Zirconium tetrachloride (ZrCl₄)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (optional, but recommended)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 equiv), ZrCl₄ (5 mol%), and toluene.
-
Add morpholine (1.2 equiv) to the reaction mixture.
-
Heat the mixture to 110 °C with stirring.
-
Follow the reaction progress by TLC or GC. Zirconium catalysts can significantly accelerate the reaction, with amide formation observed in as little as 4 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup to remove the catalyst and any unreacted starting materials.
-
Dry the organic phase, and remove the solvent under reduced pressure.
-
Purify the resulting N-benzoyl morpholine using column chromatography or recrystallization.
Visualizations
Experimental Workflow for Catalytic Amidation
The following diagram illustrates the general experimental workflow for the catalytic amidation of benzoic acid with morpholine.
Caption: General workflow for catalytic amidation.
Catalytic Cycle for Direct Amidation
The proposed mechanism for direct amidation often involves the activation of the carboxylic acid by the catalyst. The following diagram depicts a simplified, generalized catalytic cycle.
Caption: Simplified catalytic cycle for amidation.
References
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 3. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct amide formation from unactivated carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Real-Time Monitoring of 4-Benzoylmorpholine Formation Kinetics using In-Situ ATR-FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). The reaction of benzoyl chloride with morpholine to form 4-Benzoylmorpholine is a classic example of nucleophilic acyl substitution. Monitoring the kinetics of this reaction in real-time is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring reaction completion, which are key aspects of Process Analytical Technology (PAT) and Quality by Design (QbD).[1][2]
This application note details a protocol for the real-time in-situ monitoring of the this compound formation using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy. This technique allows for the continuous tracking of reactant consumption and product formation without the need for sample extraction, providing a wealth of kinetic data from a single experiment.[3][4]
Reaction and Stoichiometry
The synthesis of this compound proceeds through the reaction of morpholine with benzoyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Benzoyl Chloride + Morpholine → this compound + Triethylamine Hydrochloride
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data that can be obtained from real-time monitoring of the reaction under different conditions.
Table 1: Effect of Temperature on Reaction Rate
| Temperature (°C) | Initial Rate (M/s) | Half-life (t½) (s) | Conversion after 5 min (%) |
| 25 | 0.0015 | 180 | 75 |
| 35 | 0.0032 | 85 | 92 |
| 45 | 0.0065 | 40 | >99 |
Table 2: Effect of Reactant Concentration on Initial Rate (at 25°C)
| [Morpholine] (M) | [Benzoyl Chloride] (M) | Initial Rate (M/s) |
| 0.1 | 0.1 | 0.0015 |
| 0.2 | 0.1 | 0.0031 |
| 0.1 | 0.2 | 0.0029 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established amidation procedures.
Materials:
-
Morpholine
-
Benzoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Sodium sulfate, anhydrous
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 equivalent) and anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents) to the stirred solution.
-
Add benzoyl chloride (1.05 equivalents) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
The reaction progress is monitored in real-time using an in-situ ATR-FTIR probe.
-
Upon reaction completion (as determined by FTIR), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Real-Time In-Situ ATR-FTIR Monitoring
Equipment:
-
FTIR spectrometer equipped with an ATR probe (e.g., diamond or silicon crystal).
-
Reaction vessel with a port for the ATR probe.
-
Data acquisition and analysis software.
Procedure:
-
Setup: Insert the ATR probe into the reaction vessel, ensuring the crystal is fully immersed in the reaction medium.
-
Background Spectrum: Collect a background spectrum of the solvent (dichloromethane) and starting materials (morpholine and triethylamine) before the addition of benzoyl chloride.
-
Data Acquisition: Initiate the dropwise addition of benzoyl chloride and simultaneously begin collecting spectra at regular intervals (e.g., every 30 seconds).
-
Real-Time Analysis: Monitor the reaction progress by observing changes in the infrared spectrum. Key spectral features to monitor include:
-
Disappearance of the benzoyl chloride carbonyl (C=O) peak: typically around 1770-1790 cm⁻¹.
-
Appearance of the this compound amide carbonyl (C=O) peak: typically around 1630-1650 cm⁻¹.
-
Changes in the morpholine N-H stretching region (if not fully consumed).
-
-
Kinetic Analysis: The concentration of reactants and products over time can be determined by creating a calibration curve or using chemometric methods to correlate the absorbance of characteristic peaks with concentration. This data is then used to calculate reaction rates and other kinetic parameters.
Visualizations
Reaction Mechanism
The formation of this compound proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for this compound formation.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and real-time monitoring of this compound formation.
Caption: Experimental workflow for synthesis and real-time monitoring.
Conclusion
The use of in-situ ATR-FTIR spectroscopy provides a powerful and efficient method for monitoring the kinetics of this compound formation in real-time. This approach offers significant advantages over traditional offline analytical techniques by providing continuous data, eliminating the need for sample quenching and preparation, and enabling a deeper understanding of the reaction dynamics. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries seeking to implement PAT for process optimization and quality control.
References
- 1. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 2. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics - Analyst (RSC Publishing) [pubs.rsc.org]
Synthetic Routes to Functionalized 4-Benzoylmorpholine Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 4-benzoylmorpholine analogues. The this compound scaffold is a privileged structure in medicinal chemistry, and the ability to introduce a variety of functional groups onto this core structure is crucial for the development of new therapeutic agents.[1] The following sections outline key synthetic transformations for the preparation of the this compound core, followed by methods for the functionalization of both the benzoyl and morpholine rings.
Synthesis of the Core this compound Scaffold
The foundational step in the synthesis of functionalized analogues is the efficient preparation of the this compound core. This is typically achieved through the N-acylation of morpholine with benzoyl chloride.
N-Benzoylation of Morpholine
A straightforward and high-yielding method for the synthesis of this compound is the amidation of morpholine with benzoyl chloride in the presence of a base, such as triethylamine, to scavenge the HCl byproduct.[2]
Experimental Protocol: Synthesis of this compound [2]
-
Materials: Morpholine, Triethylamine, Benzoyl Chloride, Dichloromethane (DCM), Water, Sodium Sulfate.
-
Procedure:
-
To a stirred solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at room temperature, carefully add benzoyl chloride (1.0 eq) dropwise. The addition rate should be controlled to minimize excessive boiling of the solvent.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Add water to the reaction mixture and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic extracts with water (4 x) and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data:
| Product | Yield | 1H NMR (300 MHz, CDCl3) δ (ppm) | 13C NMR (75.5 MHz, CDCl3) δ (ppm) |
| This compound | 95%[2] | 7.21-7.40 (m, 5H), 3.50 (br s, 6H), 3.29 (br s, 2H)[2] | 169.8, 134.7, 129.3, 128.0, 126.5, 76.6, 74.0, 66.3[2] |
Functionalization of the Benzoyl Ring
The aromatic benzoyl ring of the this compound scaffold is amenable to various electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide range of functional groups.[3][4] The benzoyl group is a deactivating, meta-directing group for EAS. However, functionalization at the para-position can be achieved by starting with a pre-functionalized benzoyl chloride.
Synthesis of 4-(4-Nitrobenzoyl)morpholine
Nitration of the benzoyl ring is a key step for introducing a versatile nitro group, which can be further transformed into other functionalities, such as an amino group. The synthesis of 4-(4-nitrobenzoyl)morpholine can be achieved by reacting morpholine with 4-nitrobenzoyl chloride.
Experimental Protocol: Synthesis of 4-(4-Nitrobenzoyl)morpholine
-
Materials: Morpholine, 4-Nitrobenzoyl chloride, Triethylamine, Dichloromethane (DCM), Water, Sodium Sulfate.
-
Procedure:
-
Follow the general N-benzoylation protocol described in section 1.1, substituting benzoyl chloride with 4-nitrobenzoyl chloride.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purify the crude product by flash chromatography on silica gel.[2]
-
Quantitative Data:
| Product | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (101 MHz, CDCl3) δ (ppm) |
| 4-(4-Nitrobenzoyl)morpholine | 8.34–8.26 (m, 2H), 7.62–7.55 (m, 2H), 3.87–3.31 (m, 8H)[2] | 167.04, 147.49, 140.41, 127.13, 122.96, 65.73[2] |
Synthesis of 4-(4-Aminobenzoyl)morpholine
The nitro group of 4-(4-nitrobenzoyl)morpholine can be readily reduced to an amino group, which serves as a valuable handle for further functionalization, such as amide bond formation or diazotization reactions. A common method for this reduction is catalytic hydrogenation.
Experimental Protocol: Synthesis of 4-(4-Aminobenzoyl)morpholine
-
Materials: 4-(4-Nitrobenzoyl)morpholine, Palladium on carbon (Pd/C), Hydrogen gas, Ethanol.
-
Procedure:
-
To a solution of 4-(4-nitrophenyl)morpholin-3-one (a related analogue) in ethanol, add a catalytic amount of 10% Pd/C.[5]
-
Place the reaction mixture in an autoclave and replace the air with hydrogen gas (3 times).[5]
-
Pressurize the vessel with hydrogen (e.g., 0.4 MPa) and heat the reaction mixture (e.g., to 60 °C) with stirring for several hours.[5]
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.[5] Recrystallization from ethanol can be performed for further purification.[5]
-
Quantitative Data (for a related analogue):
| Product | Yield |
| 4-(4-aminophenyl)-3-morpholinone | 97.8%[5] |
Halogenation of the Benzoyl Ring (General Protocol)
Halogenation of the benzoyl ring introduces a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.[6][7][8] Due to the deactivating nature of the benzoyl group, halogenation will primarily occur at the meta-position.
Experimental Protocol: General Procedure for Bromination
-
Materials: this compound, Bromine (Br2), Iron(III) bromide (FeBr3), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound in DCM, add a catalytic amount of FeBr3.
-
Slowly add a solution of Br2 in DCM to the mixture at room temperature.
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Purify the product by column chromatography.
-
Functionalization of the Morpholine Ring
Introducing substituents onto the morpholine ring itself can significantly impact the biological activity of the resulting analogues. Several methods exist for the synthesis of substituted morpholines, which can be adapted for the this compound scaffold.
Synthesis of C-Substituted Morpholine Analogues
Palladium-catalyzed carboamination reactions and multi-component reactions offer powerful strategies for the synthesis of C-substituted morpholines.[9][10] These methods often involve the construction of the morpholine ring with the desired substituents already in place, which can then be N-benzoylated.
Conceptual Synthetic Pathway for a C-Substituted this compound:
Further Derivatization of Functionalized Analogues
The introduction of functional groups opens up a plethora of possibilities for further synthetic modifications.
Suzuki-Miyaura Coupling of Halo-Substituted this compound
A halogenated this compound can be coupled with a variety of boronic acids or esters to introduce new aryl or heteroaryl groups.[6][7][8]
Experimental Workflow for Suzuki-Miyaura Coupling:
Summary of Synthetic Pathways
The following diagram provides an overview of the key synthetic transformations discussed in these application notes.
These protocols and synthetic strategies provide a robust toolkit for the synthesis and derivatization of this compound analogues, enabling the exploration of this important chemical space for drug discovery and development.
References
- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tdcommons.org [tdcommons.org]
- 10. Synthesis method of 4-(4-aminophenyl)-3-morpholone - Eureka | Patsnap [eureka.patsnap.com]
Application of 4-Benzoylmorpholine in the development of novel polymers.
Application Note: 4-Benzoylmorpholine as a Novel Type II Photoinitiator for UV-Curable Polymers
Introduction
The development of novel polymers with tailored properties is a cornerstone of materials science and drug delivery. Photopolymerization, or UV curing, is a widely utilized technique that offers rapid, solvent-free, and spatially controlled polymer synthesis.[1] Central to this process is the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.[2] This document outlines the application of this compound as a hypothesized Type II photoinitiator for the development of novel crosslinked polymers.
This compound possesses a benzophenone moiety, a well-established chromophore for photoinitiation, and an integrated morpholine group which can act as a hydrogen donor. This intramolecular design suggests its potential as a highly efficient one-component Type II photoinitiator, mitigating the need for a separate co-initiator and potentially improving reaction kinetics and final polymer properties.
Data Presentation
The following table summarizes the components of a typical UV-curable formulation utilizing this compound as the photoinitiator. The concentrations are provided as a starting point for formulation development.
| Component | Chemical Name/Example | Function | Typical Concentration (wt%) |
| Photoinitiator | This compound | Absorbs UV light and initiates polymerization | 1 - 5 |
| Oligomer | Urethane Acrylate | Provides the polymer backbone and core properties (e.g., flexibility, toughness) | 30 - 60 |
| Monomer | Trimethylolpropane Triacrylate (TMPTA) | Acts as a reactive diluent to control viscosity and contributes to crosslink density | 40 - 70 |
| Additive | Leveling Agent | Improves surface finish of the cured polymer | 0.1 - 1 |
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
This protocol describes the preparation of a clear, UV-curable acrylate formulation for applications such as coatings or adhesives.
Materials:
-
This compound (CAS: 1468-28-6)
-
Urethane Acrylate Oligomer
-
Trimethylolpropane Triacrylate (TMPTA) Monomer
-
Leveling Agent
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Laboratory scale
Procedure:
-
In an amber glass vial, weigh the desired amount of Urethane Acrylate oligomer.
-
Add the Trimethylolpropane Triacrylate (TMPTA) monomer to the vial.
-
Place the vial on a magnetic stirrer and stir at room temperature until the mixture is homogeneous.
-
Add this compound to the mixture and continue stirring until it is completely dissolved. The process can be gently heated to a maximum of 40°C to aid dissolution.
-
Add the leveling agent and stir for an additional 15 minutes to ensure uniform distribution.
-
Store the formulation in the dark at room temperature until use.
Protocol 2: UV Curing and Polymer Characterization
This protocol details the procedure for curing the prepared formulation and performing basic characterization of the resulting polymer film.
Materials:
-
Prepared UV-curable formulation
-
Glass or metal substrate
-
Film applicator (e.g., drawdown bar)
-
UV curing system (e.g., medium-pressure mercury lamp)
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Shore Durometer for hardness testing
Procedure:
-
Apply the formulation onto the substrate using a film applicator to create a thin film of uniform thickness (e.g., 50 µm).
-
Place the coated substrate in the UV curing system.
-
Expose the film to UV radiation. The exposure time and intensity will need to be optimized based on the specific equipment and formulation. A typical starting point is an intensity of 100 mW/cm² for 10-30 seconds.
-
Monitor the curing process by FTIR-ATR spectroscopy. The disappearance of the acrylate double bond peak (around 810 cm⁻¹) indicates the extent of polymerization.
-
Once cured, allow the polymer film to cool to room temperature.
-
Measure the hardness of the cured film using a Shore Durometer at multiple points to ensure uniformity.
Mandatory Visualization
Caption: Experimental workflow for the development of UV-cured polymers using this compound.
Caption: Proposed mechanism of Type II photoinitiation for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Benzoylmorpholine Synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Benzoylmorpholine. Our aim is to help you improve reaction yields and overcome common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of morpholine with benzoyl chloride. A widely reported high-yield procedure utilizes triethylamine as a base in a dichloromethane solvent, consistently achieving yields of up to 95%.[1]
Q2: What is the primary side reaction that can lower the yield of this compound synthesis?
A2: The principal side reaction that diminishes the yield is the hydrolysis of benzoyl chloride to benzoic acid. This occurs when benzoyl chloride reacts with water present in the reaction mixture. To mitigate this, it is crucial to use anhydrous solvents and reagents and to control the reaction conditions to favor the amidation reaction.
Q3: What are the roles of different bases in the Schotten-Baumann synthesis of this compound?
A3: In the Schotten-Baumann reaction, a base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[2][3][4][5] This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines like triethylamine or pyridine, or an aqueous base such as sodium hydroxide. While triethylamine in an organic solvent provides a high yield, using an aqueous base like NaOH in a two-phase system is another common approach.[2][3][4] Pyridine can also be used and is noted to sometimes form more powerful acylating agents from acyl chlorides.[3]
Q4: How can I purify the crude this compound product?
A4: The most common method for purifying this compound is recrystallization. A general procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as boiling alcohol (e.g., ethanol), and then allowing it to cool slowly to form crystals.[2] The purified crystals can then be isolated by filtration. The choice of recrystallization solvent is critical and may need to be optimized for your specific impurity profile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred for the recommended duration (e.g., 1 hour post-addition).[1] - If the reaction is sluggish at ambient temperature, a modest increase in temperature may be considered, while monitoring for side product formation. |
| Hydrolysis of Benzoyl Chloride: Presence of water in reagents or solvent. | - Use anhydrous dichloromethane as the solvent. - Ensure morpholine and triethylamine are dry. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Suboptimal Base: The chosen base may not be efficient enough or used in the correct amount. | - Use a slight excess of triethylamine (e.g., 1.2 equivalents) to ensure complete neutralization of HCl.[1] - Consider trying alternative bases like pyridine, which can enhance the reactivity of benzoyl chloride.[3] - If using a two-phase system with NaOH, ensure vigorous stirring to promote reaction at the interface. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | - Wash the crude product thoroughly to remove water-soluble impurities and excess base. - Attempt purification by column chromatography on silica gel before recrystallization. |
| Incorrect Recrystallization Solvent: The solvent may be too good or too poor for the product. | - Test a range of solvents for recrystallization. Good candidates are those in which the product is highly soluble when hot and poorly soluble when cold. Ethanol is a good starting point.[2] - Consider using a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane). | |
| Formation of a White Precipitate During Workup | Precipitation of Triethylamine Hydrochloride: The salt formed from the base and HCl byproduct. | - This is expected. During the workup, wash the organic layer with water to remove the triethylamine hydrochloride salt.[1] |
| Precipitation of Benzoic Acid: If significant hydrolysis of benzoyl chloride has occurred. | - Wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like benzoic acid. |
Experimental Protocols
High-Yield Synthesis of this compound[1]
This protocol is based on a reported procedure with a 95% yield.
Materials:
-
Morpholine (0.958 g, 11.0 mmol)
-
Triethylamine (1.260 g, 12.0 mmol)
-
Benzoyl chloride (1.406 g, 10.0 mmol)
-
Anhydrous Dichloromethane (20 mL)
-
Water
Procedure:
-
In a round-bottom flask, dissolve morpholine and triethylamine in dichloromethane at room temperature with stirring.
-
Slowly add benzoyl chloride to the solution. The addition rate should be controlled to prevent excessive boiling of the solvent.
-
After the addition is complete, continue stirring the reaction mixture for an additional hour.
-
Add 20 mL of water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic extracts and wash them with water (4 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the this compound product.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Reactants | Base | Solvent | Yield (%) | Reference |
| Morpholine, Benzoyl Chloride | Triethylamine | Dichloromethane | 95 | [1] |
| Amine, Benzoyl Chloride | Aq. NaOH | Dichloromethane/Water | High (General) | [2][4] |
| Amine, Benzoyl Chloride | Pyridine | Not Specified | High (General) | [3] |
Note: "High (General)" indicates that while the method is established as effective, a specific numerical yield for the synthesis of this compound under these exact conditions was not found in the cited literature.
Visualizations
To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
Troubleshooting common side reactions in the synthesis of N-acylated morpholines.
Welcome to the Technical Support Center for the synthesis of N-acylated morpholines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common side reactions encountered during N-acylation.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction of morpholine is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-acylation reactions of morpholine can arise from several factors. The primary culprits are often incomplete reaction, side reactions, or suboptimal reaction conditions. Here are key areas to investigate:
-
Reactivity of the Acylating Agent: The choice of acylating agent is critical. Acyl chlorides are generally more reactive than acid anhydrides.[1][2] If you are using an acid anhydride and observing low conversion, switching to the corresponding acyl chloride may improve the yield.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Many N-acylation reactions proceed efficiently at room temperature, but some may require gentle heating to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
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Presence of a Base: A base is typically required to neutralize the acid (e.g., HCl) generated during the acylation, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.[3] Common bases include triethylamine (TEA), pyridine, or aqueous sodium hydroxide in Schotten-Baumann conditions.[4] The choice and amount of base can significantly impact the reaction outcome.
-
Moisture: Acylating agents, particularly acyl chlorides, are sensitive to moisture and can be hydrolyzed, reducing the amount available for the desired reaction.[5] Ensuring anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q2: I am observing a significant amount of a diacylated byproduct. How can I minimize its formation?
A2: The formation of a diacylated product occurs when the initially formed N-acylated morpholine reacts with another equivalent of the acylating agent. This is more likely to happen if a large excess of the acylating agent is used or if the N-acylated morpholine is still sufficiently nucleophilic.
To minimize diacylation:
-
Control Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the acylating agent relative to the morpholine.
-
Slow Addition: Add the acylating agent dropwise to the solution of morpholine and base, especially when using a highly reactive acylating agent. This maintains a low concentration of the acylating agent in the reaction mixture, favoring the reaction with the more nucleophilic starting morpholine.
Q3: My acylating agent seems to be hydrolyzing before it can react with the morpholine. How can I prevent this?
A3: Hydrolysis of the acylating agent is a common side reaction, especially when using aqueous bases (Schotten-Baumann conditions) or if there is residual water in the reaction mixture.[5]
To mitigate hydrolysis:
-
Anhydrous Conditions: For non-aqueous reactions, ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere.
-
Biphasic Conditions (Schotten-Baumann): When using aqueous base, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, promoting the reaction of the acylating agent with the morpholine in the organic phase over hydrolysis in the aqueous phase.[4] The amine is a better nucleophile than water, which helps to favor the desired reaction.[6]
-
Choice of Base: In non-aqueous systems, using a non-nucleophilic organic base like triethylamine or pyridine is standard.
Q4: I am working with a chiral substituted morpholine, and I am concerned about epimerization at the stereocenter adjacent to the nitrogen. How can I avoid this?
A4: Epimerization of a stereocenter alpha to the nitrogen can occur, particularly under harsh basic conditions or with prolonged reaction times, potentially through the formation of an enamine intermediate.
To suppress epimerization:
-
Mild Reaction Conditions: Use the mildest possible conditions to achieve the acylation. This includes using a non-nucleophilic base and avoiding excessive heat.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
-
Coupling Reagents: For particularly sensitive substrates, consider using peptide coupling reagents, which are designed to minimize epimerization during amide bond formation.[7][8] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base can be effective.[8]
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of N-Acylated Morpholine
This guide provides a systematic approach to troubleshooting low yields in the N-acylation of morpholine.
Common Side Reactions Pathway
This diagram illustrates the main reaction pathway and common side reactions.
Data Presentation
Table 1: Comparison of Acylating Agents and Bases in N-Acylation of Morpholine
| Entry | Acylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetyl Chloride (1.1) | Triethylamine (1.5) | Dichloromethane | 0 to RT | 4 | 85 | [2] |
| 2 | Benzoyl Chloride (1.0) | Triethylamine (1.2) | Dichloromethane | RT | 1 | 95 | ChemSpider |
| 3 | Acetic Anhydride (1.0) | None (Catalytic Acetic Acid) | Ethyl Acetate | 80-120 | - | High | [10] |
| 4 | Benzoyl Chloride (1.1) | Aq. NaOH | Water/DCM | 0 to RT | 1-2 | 85-95 | [11] |
Note: Yields are for the desired N-acylated morpholine and can vary based on specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using Acyl Chloride in an Aprotic Solvent
This protocol is a standard method for the N-acylation of morpholine using an acyl chloride and a tertiary amine base.
-
Reaction Setup: To a solution of morpholine (1.0 equivalent) and triethylamine (1.2-1.5 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add the acyl chloride (1.0-1.1 equivalents) dropwise under an inert atmosphere.[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[7][12]
Protocol 2: Schotten-Baumann Procedure for N-Acylation
This method is useful for large-scale synthesis and when using aqueous base is preferred.
-
Reaction Setup: Dissolve morpholine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane). In a separate flask, prepare an aqueous solution of a base (e.g., 2M sodium hydroxide).
-
Acylation: Cool both solutions to 0 °C and combine them. With vigorous stirring, add the acyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Recrystallization or column chromatography can be used for further purification.
Protocol 3: Minimizing Epimerization during N-Acylation of a Chiral Morpholine
This protocol employs milder coupling agents to reduce the risk of epimerization.
-
Reaction Setup: Dissolve the chiral morpholine (1.0 equivalent), the carboxylic acid (1.05 equivalents), and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Cool the mixture to 0 °C and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Reaction: Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, dilute with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and purify by column chromatography.
References
- 1. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Why are acetyl chloride or acetic anhydride used instead of acetic ac - askIITians [askiitians.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Structural analyses of N-acetylated 4-(dimethylamino)pyridine (DMAP) salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimization of reaction conditions for the synthesis of 4-Benzoylmorpholine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Benzoylmorpholine, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction.[1][2][3] This reaction involves the acylation of morpholine with benzoyl chloride in the presence of a base.[1][3] The base neutralizes the hydrochloric acid generated during the reaction, which prevents the protonation of the morpholine and allows the reaction to proceed to completion.[4]
Q2: What are the typical reagents and solvents used in the Schotten-Baumann synthesis of this compound?
A2: Typically, the reaction uses morpholine and benzoyl chloride as the primary reactants.[5] A base is essential, with common choices being aqueous sodium hydroxide or an organic base like triethylamine or pyridine.[4][5][6] The reaction is often carried out in a two-phase system, with an organic solvent such as dichloromethane (DCM) or diethyl ether and an aqueous phase containing the base.[2][5]
Q3: I am observing a low yield of this compound. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is recommended.
-
Improper stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials.
-
Side reactions: The formation of byproducts can consume the reactants and reduce the yield of the desired product.
-
Product loss during workup: Significant amounts of the product may be lost during the extraction and purification steps.[7]
-
Moisture: The presence of moisture can lead to the hydrolysis of benzoyl chloride, reducing its availability for the reaction with morpholine.
Q4: What are the common side reactions to be aware of during the synthesis?
A4: The primary side reaction of concern is the hydrolysis of benzoyl chloride in the presence of water. This reaction consumes the acylating agent and reduces the overall yield of this compound. Using anhydrous solvents and ensuring dry glassware can help minimize this.
Q5: How can I purify the crude this compound product?
A5: After the reaction, the crude product is typically isolated by extraction with an organic solvent.[5] The organic layer is then washed with water, an acidic solution (like 1M HCl) to remove excess morpholine and base, and finally with brine.[8] Drying the organic layer over an anhydrous salt like sodium sulfate followed by solvent removal under reduced pressure yields the crude product.[5][8] For higher purity, recrystallization or column chromatography can be employed.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents. | Ensure the quality and purity of morpholine and benzoyl chloride. Use freshly opened or properly stored reagents. |
| Insufficient reaction time. | Monitor the reaction progress using TLC. Allow the reaction to stir for a longer duration if starting materials are still present. A typical reaction time is around 1 hour after the addition of benzoyl chloride.[5] | |
| Incorrect reaction temperature. | The reaction is often performed at room temperature or cooled initially in an ice bath to control the exothermic addition of benzoyl chloride.[5][8] Ensure the temperature is maintained within the optimal range. | |
| Product is an Oil and Difficult to Solidify | Presence of impurities. | Impurities can lower the melting point and prevent crystallization. Attempt purification by column chromatography. |
| Residual solvent. | Ensure all solvent is removed under reduced pressure. Further drying under high vacuum may be necessary. | |
| Multiple Spots on TLC After Reaction | Incomplete reaction. | As mentioned above, allow for a longer reaction time. |
| Formation of side products. | Minimize water content in the reaction to prevent hydrolysis of benzoyl chloride. Ensure proper stoichiometry of reactants. | |
| Low Yield After Workup | Product loss during extraction. | Perform multiple extractions (e.g., 3x with dichloromethane) to ensure complete recovery of the product from the aqueous phase.[5] |
| Product loss during washing. | Be cautious during the washing steps, as some product may be lost if it has partial solubility in the aqueous washes. | |
| Inefficient purification. | If recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[7] |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is adapted from a standard amidation procedure.[5]
Materials:
-
Morpholine
-
Triethylamine
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq) and triethylamine (1.1-1.2 eq) in dichloromethane.[5]
-
Stir the solution at room temperature.
-
Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution. The addition should be slow enough to control the exotherm and prevent excessive boiling of the solvent.[5]
-
After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volumes).[5]
-
Combine the organic layers and wash sequentially with water (4 x volumes).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
| Reactant | Molar Ratio | Example Quantity |
| Morpholine | 1.1 eq | 0.958 g (11.0 mmol) |
| Benzoyl Chloride | 1.0 eq | 1.406 g (10.0 mmol) |
| Triethylamine | 1.2 eq | 1.260 g (12.0 mmol) |
| Dichloromethane | - | 20 mL |
| Reported Yield | 95%[5] |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Challenges in the purification of 4-Benzoylmorpholine and potential solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-Benzoylmorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of this compound?
The synthesis of this compound typically involves the reaction of morpholine with benzoyl chloride in the presence of a base like triethylamine.[1] Consequently, common impurities may include:
-
Unreacted Starting Materials: Morpholine and benzoyl chloride.
-
Byproducts:
-
Triethylamine hydrochloride: Formed from the neutralization of HCl produced during the reaction by triethylamine.[2]
-
Benzoic acid: Resulting from the hydrolysis of unreacted benzoyl chloride.
-
-
Side-reaction Products: Depending on the reaction conditions, other minor impurities may form.
Q2: What are the recommended primary purification methods for this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product alongside the starting materials, you can visualize the separation of this compound from its impurities. A suitable eluent system for TLC can be determined through experimentation, often starting with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).
Troubleshooting Guides
Recrystallization Issues
Problem 1: this compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the impure compound is lower than the temperature of the solution or if the concentration of the solute is too high.[3][4]
Potential Solutions:
-
Increase the amount of solvent: Add more of the hot recrystallization solvent to ensure the compound remains dissolved at a higher temperature.[3]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Change the solvent system: If oiling out persists, select a different solvent or a solvent mixture in which this compound has a slightly lower solubility at elevated temperatures.
-
Seeding: Introduce a small crystal of pure this compound to the cooled solution to induce crystallization.
Problem 2: No crystals form upon cooling.
This issue typically arises when the solution is not supersaturated.
Potential Solutions:
-
Induce crystallization by scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Reduce the solvent volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an anti-solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to stand.
Column Chromatography Issues
Problem 3: Poor separation of this compound from impurities.
This can be due to an inappropriate choice of eluent or stationary phase.
Potential Solutions:
-
Optimize the eluent system: Use TLC to test different solvent mixtures to find an eluent that provides good separation between this compound and its impurities (a significant difference in Rf values). A gradient elution (gradually increasing the polarity of the eluent) can also be effective.
-
Choose the appropriate stationary phase: Silica gel is commonly used for compounds like this compound. If the compound is strongly basic and shows significant tailing on silica gel, using neutral or basic alumina, or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve separation.[5]
Problem 4: Removal of Triethylamine Hydrochloride.
Triethylamine hydrochloride can be a persistent impurity.
Potential Solutions:
-
Aqueous Workup: Before column chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with water. Triethylamine hydrochloride is highly soluble in water and will be extracted into the aqueous layer.[2]
-
Filtration: If the reaction is performed in a solvent where triethylamine hydrochloride is insoluble (e.g., diethyl ether), it will precipitate and can be removed by filtration.[2]
Data Presentation
| Purification Method | Compound | Details | Yield (%) | Purity | Reference |
| Direct Benzoylation & Workup | N-Benzoylpiperidine | Reaction of piperidine with benzoyl chloride followed by separation and distillation. | 70-75 | Viscous liquid, crystallizes on standing | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine.[1]
-
In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water, dilute HCl (to remove excess morpholine and triethylamine), saturated sodium bicarbonate solution (to remove benzoic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Select an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes). The ideal solvent should dissolve the compound when hot but not at room temperature.
-
Heat the solvent to its boiling point and add the minimum amount of hot solvent to the crude product until it completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common challenges in this compound purification.
References
Minimizing the formation of impurities during the benzoylation of morpholine.
Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of impurities during the benzoylation of morpholine to synthesize 4-benzoylmorpholine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I might encounter in my reaction?
A1: The most common impurities are unreacted starting materials (morpholine, benzoyl chloride) and a key side-product, benzoic acid. Benzoic acid is formed by the hydrolysis of benzoyl chloride, a reaction that competes with the desired amidation, particularly when using aqueous bases.[1] In some cases, colored, high-molecular-weight byproducts may also form, leading to a dark or discolored crude product.[2]
Q2: My reaction mixture turned dark brown/yellow. What causes this discoloration and how can I prevent it?
A2: Discoloration, often described as a "viscous dark reaction mixture," can be caused by several factors:[2]
-
Temperature Excursions: The reaction between morpholine and benzoyl chloride is exothermic. Poor temperature control can lead to localized overheating, promoting side reactions and degradation that produce colored impurities.
-
Slow Addition: Adding the benzoyl chloride too slowly can sometimes lead to the gradual buildup of reactive intermediates that may decompose over time. Conversely, an addition that is too rapid can cause excessive heat.
-
Starting Material Quality: Impurities in the starting morpholine or benzoyl chloride can contribute to discoloration.
Prevention Strategy:
-
Maintain a low reaction temperature (0-5 °C) using an ice bath throughout the addition of benzoyl chloride.
-
Ensure benzoyl chloride is added dropwise at a steady rate to control the exotherm.
-
Use high-purity, colorless starting materials.
Q3: I have a significant amount of benzoic acid in my product. How can I minimize its formation?
A3: Benzoic acid formation is a direct result of benzoyl chloride reacting with water (hydrolysis). This is especially problematic when using aqueous bases like sodium hydroxide (NaOH).[1]
Minimization Strategies:
-
Temperature Control: Keep the reaction temperature at 0-5 °C. Lower temperatures decrease the rate of hydrolysis of benzoyl chloride more significantly than they decrease the rate of amidation.
-
Efficient Stirring: In a two-phase system (e.g., dichloromethane/water), vigorous stirring is crucial to ensure the benzoyl chloride preferentially reacts with the morpholine in the organic phase rather than with the aqueous base.
-
Choice of Base: Consider using a non-aqueous organic base like triethylamine or pyridine in a dry organic solvent (e.g., dichloromethane).[2] This eliminates water from the initial reaction mixture, preventing hydrolysis.
-
Work-up Procedure: Benzoic acid can be effectively removed during the work-up by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute NaOH. The benzoate salt formed is water-soluble and will be extracted into the aqueous phase.
Q4: My final product has a lingering, sharp smell of benzoyl chloride. What went wrong?
A4: A persistent smell of benzoyl chloride indicates that it was not fully consumed or quenched during the reaction and work-up. This can happen if an excessive amount was used or if the work-up was insufficient.
Solution:
-
During the aqueous work-up, ensure the basic wash (e.g., NaHCO₃) is performed thoroughly. Shaking the separatory funnel for an adequate amount of time allows the base to react with and neutralize any remaining benzoyl chloride.
-
Adding a small amount of a scavenger amine, like a secondary amine, to the reaction mixture after the main reaction is complete can help consume trace amounts of unreacted benzoyl chloride, although this will introduce another impurity that needs to be removed.
-
Recrystallization of the crude product is often effective at removing occluded traces of unreacted benzoyl chloride.[1]
Q5: My yield is lower than expected. What are the potential causes?
A5: Low yield can be attributed to several factors:
-
Incomplete Reaction: Insufficient reaction time or non-stoichiometric amounts of reactants. A slight excess of morpholine (e.g., 1.1 equivalents) can ensure the complete consumption of the benzoyl chloride.[2]
-
Product Loss During Work-up: this compound has some solubility in water. Excessive washing with water or using incorrect pH during extraction can lead to product loss. Ensure the aqueous layer is back-extracted with an organic solvent to recover any dissolved product.
-
Side Reactions: If conditions favor the hydrolysis of benzoyl chloride, a significant portion of your limiting reagent is consumed, leading to a lower yield of the desired amide.
Data Presentation
Table 1: Effect of Base and Temperature on Benzoic Acid Formation This table illustrates the expected impact of different reaction conditions on the formation of the primary impurity, benzoic acid.
| Base System | Solvent System | Temperature | Expected Benzoic Acid Impurity Level | Rationale |
| 10% Sodium Hydroxide | Dichloromethane / Water | 25 °C (Room Temp.) | High | Aqueous base and higher temperature significantly accelerate the hydrolysis of benzoyl chloride. |
| 10% Sodium Hydroxide | Dichloromethane / Water | 0 - 5 °C | Moderate | Low temperature slows the rate of hydrolysis, favoring the desired amidation reaction.[1] |
| Triethylamine | Dichloromethane (anhydrous) | 0 - 5 °C | Low | Anhydrous organic system minimizes the primary pathway for benzoic acid formation (hydrolysis).[2] |
| Pyridine | Dichloromethane (anhydrous) | 0 - 5 °C | Low | Similar to triethylamine, this anhydrous system prevents hydrolysis. Pyridine can also act as an acylation catalyst. |
Experimental Protocols
Protocol 1: High-Purity Benzoylation using Triethylamine (Anhydrous Conditions)
This protocol is designed to minimize the formation of benzoic acid by excluding water from the reaction.
Materials:
-
Morpholine (1.1 equivalents)
-
Benzoyl chloride (1.0 equivalent)
-
Triethylamine (1.2 equivalents)[2]
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add morpholine and anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Base Addition: Slowly add triethylamine to the stirred solution.
-
Benzoyl Chloride Addition: Add benzoyl chloride dropwise to the mixture over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up:
-
Add deionized water to the reaction flask to dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1M HCl (to remove excess morpholine and triethylamine)
-
Saturated NaHCO₃ solution (to remove any trace benzoic acid formed from adventitious moisture)
-
Brine (to reduce the amount of water in the organic layer)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for high-purity benzoylation.
Caption: Troubleshooting logic for common reaction issues.
References
Strategies for improving the solubility of 4-Benzoylmorpholine in reaction media.
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for improving the solubility of 4-Benzoylmorpholine in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy. Key properties are summarized in the table below. The molecule possesses both a hydrophobic benzoyl group and a more hydrophilic morpholine ring, giving it moderate polarity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1468-28-6 | [2][3][4] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][3][5] |
| Molecular Weight | 191.23 g/mol | [2][3] |
| Melting Point | 73.5 - 74.0 °C | [2][4] |
| Appearance | Off-white solid | [6] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Predicted pKa | -1.45 ± 0.20 | [3] |
Q2: My this compound is not dissolving in my chosen solvent. What should I do first?
A2: The principle of "like dissolves like" is a good starting point.[7] this compound has moderate polarity. If you are experiencing poor solubility, first verify that your chosen solvent has a compatible polarity. For example, it is soluble in chlorinated solvents like dichloromethane.[6] Consider solvents such as tetrahydrofuran (THF), ethyl acetate, acetone, or acetonitrile.[8] It is expected to have limited solubility in highly nonpolar solvents like hexane or highly polar solvents like water.[1]
Q3: What are the main strategies to improve the solubility of an organic compound like this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds.[7][9] The most common and applicable methods for a laboratory setting include:
-
Co-solvency: This involves adding a water-miscible organic solvent (a co-solvent) to an aqueous medium to increase the solubility of a hydrophobic compound.[10][11]
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the medium can significantly increase solubility. However, given the predicted pKa of this compound, it is not readily ionizable under typical pH conditions.[3][12]
-
Hydrotropy: This method uses a high concentration of a hydrotropic agent (e.g., sodium benzoate, urea) to enhance the aqueous solubility of a poorly soluble drug.[13][14][15]
-
Micellar Solubilization: Surfactants can be used to form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[16][17][18]
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[7][19]
Troubleshooting Guide
Issue: this compound precipitates out of the reaction mixture upon addition of an aqueous reagent.
-
Cause: The addition of water or an aqueous solution significantly increases the polarity of the reaction medium, causing the less polar this compound to precipitate.
-
Solution 1: Employ a Co-solvent System. Before adding the aqueous reagent, introduce a co-solvent that is miscible with both the primary organic solvent and water. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][20] This will increase the overall solvating power of the mixture for this compound.
-
Solution 2: Prepare a Stock Solution. Dissolve the this compound in a minimal amount of a suitable water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding it to the aqueous reaction medium.[8] Ensure the final concentration of the organic solvent in the reaction does not adversely affect the reaction kinetics or downstream processes.
Issue: I need to prepare an aqueous solution of this compound for a biological assay, but it has very low water solubility.
-
Cause: The hydrophobic benzoyl group limits the solubility of the molecule in water.[1]
-
Solution 1: Use Hydrotropic Agents. Prepare the aqueous solution with a high concentration (e.g., 1-2 M) of a hydrotrope such as sodium citrate or urea.[21][22] These agents can enhance the solubility of poorly water-soluble compounds by several folds.[13][15]
-
Solution 2: Use Micellar Solubilization. Formulate the compound with a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) at a concentration above its critical micelle concentration (CMC).[17][23] The surfactant micelles will encapsulate the this compound, allowing it to be dispersed in the aqueous phase.[16]
-
Solution 3: Prepare a DMSO Stock Solution. As a common practice in biological assays, prepare a concentrated stock solution of this compound in DMSO and then dilute it into the aqueous assay buffer. The final DMSO concentration should typically be kept low (e.g., <0.5%) to avoid affecting the biological system.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to determine an appropriate co-solvent system for increasing the solubility of this compound in a mixed aqueous/organic medium.
-
Solvent Selection: Choose a set of pharmaceutically acceptable, water-miscible organic solvents to test as co-solvents. Examples include ethanol, propylene glycol, and PEG 400.[10][20]
-
Preparation of Solvent Blends: Prepare a series of solvent blends by mixing the chosen co-solvent with water in various volume ratios (e.g., 10:90, 20:80, 30:70, up to 50:50).
-
Solubility Determination (Shake-Flask Method): a. Add an excess amount of this compound to a vial containing a known volume of each solvent blend. b. Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. c. After shaking, centrifuge the samples to separate the undissolved solid. d. Carefully withdraw a sample from the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol). e. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration. This will help identify the most effective co-solvent and the optimal concentration range.
Table 2: Common Solvents for Solubility Screening (Ordered by Increasing Polarity)
| Solvent | Relative Polarity | Use Case |
| Hexane | 0.009 | Nonpolar, unlikely to be effective. |
| Toluene | 0.099 | Nonpolar organic reactions. |
| Dichloromethane | 0.309 | Known solvent for synthesis.[6] |
| Tetrahydrofuran (THF) | 0.207 | Aprotic polar solvent. |
| Ethyl Acetate | 0.228 | Moderately polar solvent. |
| Acetone | 0.355 | Polar aprotic solvent. |
| Acetonitrile | 0.460 | Polar aprotic solvent. |
| Ethanol | 0.654 | Polar protic; common co-solvent.[10] |
| Methanol | 0.762 | Polar protic solvent. |
| Water | 1.000 | Highly polar; poor solubility expected.[1] |
| (Relative polarity data from Reichardt, C.)[8] |
Visualizations
Caption: Decision tree for addressing solubility issues with this compound.
Caption: How co-solvents improve the solubility of hydrophobic compounds in water.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 1468-28-6 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | CAS#:1468-28-6 | Chemsrc [chemsrc.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. wjbphs.com [wjbphs.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvency: Significance and symbolism [wisdomlib.org]
- 12. Methods of solubility enhancements | PPTX [slideshare.net]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 17. sites.ualberta.ca [sites.ualberta.ca]
- 18. grokipedia.com [grokipedia.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. bepls.com [bepls.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
Investigating the stability of 4-Benzoylmorpholine under acidic and basic conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 4-Benzoylmorpholine under acidic and basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
This compound, as an N-acylmorpholine, contains an amide functional group. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the amide bond to form benzoic acid and morpholine. The rate of this hydrolysis is dependent on the pH and temperature of the solution. Generally, the stability of this compound is expected to decrease in the presence of strong acids or bases, especially at elevated temperatures.
Q2: What are the likely degradation products of this compound?
Under forced degradation conditions, the primary degradation products of this compound are expected to be benzoic acid and morpholine, resulting from the hydrolysis of the amide bond.
Troubleshooting Guides
Q3: I am not observing any degradation of this compound in my acid/base stability study. What should I do?
If you do not observe degradation, consider the following troubleshooting steps:
-
Increase Stress Conditions: The initial stress conditions may not be harsh enough to induce degradation. You can incrementally increase the concentration of the acid or base, raise the temperature, or extend the duration of the experiment. It is recommended to aim for 5-20% degradation to obtain meaningful data.[1][2]
-
Solvent Selection: If this compound is not fully dissolved, the degradation rate will be limited. Ensure complete dissolution in the chosen solvent system before adding the acid or base. If the compound is not freely soluble in water, a co-solvent may be used, but it should be confirmed that the co-solvent itself does not cause degradation.[2]
-
Analytical Method Sensitivity: Your analytical method, such as High-Performance Liquid Chromatography (HPLC), may not be sensitive enough to detect low levels of degradation products. Verify the limit of detection (LOD) and limit of quantitation (LOQ) of your method for the parent compound and potential degradants.
Q4: I am observing more than 20% degradation in my initial experiment. How can I achieve the optimal degradation range?
Excessive degradation (greater than 20%) can make it difficult to establish a clear degradation pathway and may not be representative of real-world stability.[2] To achieve the target degradation of 5-20%, you should:
-
Reduce Stress Conditions: Decrease the concentration of the acid or base, lower the temperature, or shorten the incubation time.
-
Time-Course Study: Perform a time-course study by taking samples at multiple time points to identify the time at which the desired level of degradation is achieved.
Q5: How can I confirm the identity of the degradation products?
Several analytical techniques can be used to identify and characterize degradation products:[3]
-
HPLC with Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated degradation products.
-
Co-elution with Standards: If authentic standards of the expected degradation products (e.g., benzoic acid and morpholine) are available, you can perform co-elution studies in your HPLC system to confirm their identity.
Experimental Protocols
Protocol: Forced Hydrolysis of this compound
This protocol outlines the procedure for conducting a forced degradation study of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Heating block or water bath
-
HPLC system with a UV detector or a stability-indicating method
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[2]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl or at a higher temperature.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4]
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH or at a higher temperature.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and the amount of any degradation products formed at each time point.
-
Data Presentation
The following table presents hypothetical data from a forced degradation study of this compound.
| Condition | Time (hours) | This compound Remaining (%) | Benzoic Acid (%) | Morpholine (%) | Total Degradation (%) |
| 0.1 N HCl at 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 92.5 | 3.8 | 3.7 | 7.5 | |
| 24 | 85.2 | 7.4 | 7.4 | 14.8 | |
| 0.1 N NaOH at 60°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 8 | 90.1 | 5.0 | 4.9 | 9.9 | |
| 24 | 81.3 | 9.4 | 9.3 | 18.7 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
Hypothetical Degradation Pathway of this compound
The following diagram illustrates the proposed hydrolytic degradation pathway of this compound under acidic or basic conditions.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for investigating the stability of this compound.
References
Enhancing the resolution of 4-Benzoylmorpholine peaks in reverse-phase HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the peak resolution of 4-Benzoylmorpholine in reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the RP-HPLC analysis of this compound, offering potential causes and systematic solutions.
Problem: Poor Peak Resolution or Co-elution
Q1: My this compound peak is not well-separated from other peaks. How can I improve the resolution?
A1: Poor resolution is a common challenge that can be addressed by systematically optimizing the chromatographic conditions. The primary factors influencing resolution are the mobile phase composition, stationary phase chemistry, and other method parameters.
Initial Steps:
-
Verify System Suitability: Ensure your HPLC system is performing optimally by running a system suitability test. Key parameters to check include theoretical plates (N), tailing factor (T), and reproducibility of injections.[1]
-
Review Method Parameters: Double-check all method parameters, including mobile phase preparation, column type, flow rate, and temperature, to ensure they match the intended method.
Optimization Strategies:
-
Mobile Phase Modification:
-
Organic Solvent Percentage: Adjusting the ratio of the organic solvent (typically acetonitrile or methanol) to the aqueous phase is the most effective way to alter retention and improve resolution.[2] A lower percentage of organic solvent will generally increase retention time and may improve the separation of early-eluting peaks.
-
Choice of Organic Solvent: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and potentially resolve co-eluting peaks.
-
pH Control: The pH of the mobile phase is critical for ionizable compounds.[3][4] While this compound is a neutral compound, controlling the pH can help to suppress the ionization of any acidic or basic impurities, leading to sharper peaks and better resolution. An acidic mobile phase (e.g., using phosphoric acid or formic acid) is a good starting point.[5]
-
Buffer Selection: If pH control is necessary, select a buffer with a pKa within ±1 pH unit of the desired mobile phase pH for optimal buffering capacity.
-
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation for all peaks. A gradient elution, where the mobile phase composition is changed over time, can significantly improve resolution and reduce analysis time.[2]
-
Stationary Phase Selection:
-
Column Chemistry: Standard C18 columns are a good starting point. However, if resolution is still an issue, consider columns with different selectivities, such as a C8, Phenyl-Hexyl, or a polar-embedded phase.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) can increase efficiency and resolution. A longer column will also increase the theoretical plates and can improve separation, though it will also increase analysis time and backpressure.
-
Problem: Peak Tailing
Q2: The this compound peak is asymmetrical and shows significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing can compromise the accuracy of integration and quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the HPLC system.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to tailing.
-
Solution: Add an acidic modifier like phosphoric acid or formic acid to the mobile phase to suppress the ionization of silanol groups.[5] Using a highly deactivated, end-capped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. A void in the column packing can also lead to tailing.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If a void is suspected, the column may need to be replaced.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q3: What are the recommended starting conditions for RP-HPLC analysis of this compound?
A3: A good starting point for method development for this compound is a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier.[5]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic or Gradient (depending on sample complexity) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Q4: Should I use isocratic or gradient elution for this compound analysis?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and more reproducible, making it suitable for quality control or when analyzing relatively pure samples of this compound.
-
Gradient elution (varying mobile phase composition) is preferable for complex mixtures containing this compound and impurities with a wide range of polarities. Gradient elution can improve peak resolution and reduce overall analysis time.[2]
Q5: How does the mobile phase pH affect the analysis of this compound?
A5: While this compound itself is a neutral molecule and its retention is not significantly affected by pH, the pH of the mobile phase is crucial for achieving good peak shape and separating it from potential acidic or basic impurities.[3][4] Using an acidic mobile phase (pH 2-4) helps to:
-
Suppress the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.
-
Ensure that any ionizable impurities are in a single ionic form, leading to consistent retention and sharper peaks.
Q6: What is a forced degradation study and why is it important for this compound analysis?
A6: A forced degradation study involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[6][7] This study is essential for developing a stability-indicating HPLC method. The goal is to ensure that the analytical method can effectively separate the intact this compound from any of its degradation products, which is a regulatory requirement for stability testing of pharmaceuticals.[8]
Data Presentation
The following tables illustrate the expected impact of key chromatographic parameters on the analysis of a compound structurally similar to this compound. This data can be used as a guideline for optimizing your method.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution (Isocratic Elution)
| Acetonitrile (%) | Water (%) | Retention Time (min) | Resolution (Rs) from Impurity | Peak Tailing Factor (T) |
| 40 | 60 | 12.5 | 1.8 | 1.3 |
| 50 | 50 | 8.2 | 1.5 | 1.2 |
| 60 | 40 | 5.1 | 1.1 | 1.1 |
| 70 | 30 | 3.0 | 0.8 | 1.1 |
Note: This is illustrative data for a model compound on a C18 column. Actual values for this compound may vary.
Table 2: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase Additive | Approximate pH | Peak Asymmetry Factor |
| 0.1% Phosphoric Acid | ~2.5 | 1.1 |
| 20 mM Phosphate Buffer | 4.0 | 1.3 |
| 20 mM Phosphate Buffer | 7.0 | 1.8 |
Note: This table demonstrates the general trend of improved peak shape for compounds with polar moieties at lower pH due to the suppression of silanol interactions.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for this compound
1. Objective: To provide a baseline isocratic RP-HPLC method for the analysis of this compound.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)[5]
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% v/v).
-
The mobile phase is a mixture of the aqueous phase and acetonitrile. A starting composition of 50:50 (v/v) is recommended.
-
Degas the mobile phase using sonication or vacuum filtration.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention time, peak area, and tailing factor for the this compound peak.
Protocol 2: Forced Degradation Study of this compound
1. Objective: To generate potential degradation products of this compound under various stress conditions to assess the stability-indicating nature of the HPLC method.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Dissolve this compound in a 1:1 mixture of acetonitrile and 1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C in a hot air oven for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound (in mobile phase) to UV light (254 nm) for 24 hours.
4. Analysis:
-
Analyze all stressed samples using the developed HPLC method (Protocol 1, potentially with a gradient to separate all degradants).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
-
The method is considered stability-indicating if the this compound peak is well-resolved from all degradation product peaks.
Visualizations
Caption: A workflow for troubleshooting poor peak resolution in HPLC.
Caption: A logical guide for troubleshooting peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. Separation of Morpholine, 4-benzoyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
Managing the air and moisture sensitivity of reagents in 4-Benzoylmorpholine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the air and moisture sensitivity of reagents during the synthesis of 4-Benzoylmorpholine.
Troubleshooting Guides
Low yield and the formation of impurities are common issues encountered during the synthesis of this compound, often stemming from the sensitivity of the starting materials to air and moisture. The following table outlines potential problems, their causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form inactive benzoic acid.[1] | Use a fresh, unopened bottle of benzoyl chloride or purify it by distillation before use. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using dry syringes and glassware.[2] |
| Hygroscopic Morpholine: Morpholine is hygroscopic and can absorb atmospheric moisture, which can then react with benzoyl chloride.[3][4] | Use a freshly opened bottle of morpholine or dry it over a suitable drying agent (e.g., KOH pellets) followed by distillation. Store morpholine under an inert atmosphere. | |
| Protonation of Morpholine: The hydrochloric acid (HCl) generated during the reaction can protonate the unreacted morpholine, rendering it non-nucleophilic and stopping the reaction.[5] | Use at least one equivalent of a base (e.g., aqueous NaOH, triethylamine, or pyridine) to neutralize the HCl as it is formed.[1][5] | |
| Product Contaminated with a White Precipitate (Benzoic Acid) | Excessive Moisture: Significant moisture in the reaction will lead to the formation of benzoic acid as a major byproduct. | Minimize moisture by thoroughly drying glassware and solvents. Add the aqueous base slowly with vigorous stirring in a biphasic system to keep the benzoyl chloride concentration in the aqueous phase low.[1] |
| Impure Benzoyl Chloride: The starting benzoyl chloride may already be partially hydrolyzed. | Check the purity of the benzoyl chloride before use. If necessary, purify by distillation. | |
| Formation of Morpholine Hydrochloride | Insufficient Base: If an inadequate amount of base is used, the HCl byproduct will react with morpholine to form its hydrochloride salt. | Ensure at least a stoichiometric amount of base is used to neutralize all the HCl generated. The use of a slight excess of base is often recommended. |
| Difficult Purification | Similar Polarities: The desired product, this compound, and the main byproduct, benzoic acid, can sometimes be challenging to separate by column chromatography due to their polar nature. | Perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the workup to convert benzoic acid to its water-soluble sodium benzoate salt, which can then be easily removed. |
| Emulsion Formation During Workup | Vigorous Shaking: Overly vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, especially in the presence of a base. |
Frequently Asked Questions (FAQs)
Q1: How critical is it to use anhydrous solvents for the synthesis of this compound?
A1: While using anhydrous solvents is always good practice when working with moisture-sensitive reagents, the Schotten-Baumann reaction, a common method for this synthesis, is often performed in a biphasic system with an aqueous base.[6][7] In this case, the key is to minimize the contact time of benzoyl chloride with the aqueous phase. This is achieved by dissolving the benzoyl chloride and morpholine in an organic solvent (like dichloromethane or diethyl ether) and adding the aqueous base solution dropwise with vigorous stirring.[1][6] This ensures that the benzoyl chloride primarily resides in the organic phase and reacts preferentially with the morpholine.
Q2: My benzoyl chloride has a pungent smell and fumes in the air. Is it still usable?
A2: Benzoyl chloride naturally fumes in moist air due to its reaction with atmospheric water to produce HCl and benzoic acid.[1] While some fuming is expected, if the reagent is old or has been improperly stored, it may have significantly hydrolyzed. It is best to use a fresh bottle or purify the benzoyl chloride by distillation before use to ensure a high yield of the desired product.[2]
Q3: Can I use a different base instead of aqueous sodium hydroxide?
A3: Yes, other bases can be used. Organic bases like triethylamine or pyridine are often used, especially in anhydrous, single-phase reaction conditions.[1] These bases act as both a nucleophilic catalyst and an acid scavenger. The choice of base can influence the reaction rate and workup procedure.
Q4: How can I confirm that the white precipitate in my product is benzoic acid?
A4: There are several ways to confirm the identity of the precipitate. You can take a melting point of the isolated solid and compare it to the literature value for benzoic acid (122.4 °C). Alternatively, you can run a Thin Layer Chromatography (TLC) of your crude product alongside a benzoic acid standard. A simple chemical test is to dissolve a small amount of the precipitate in a sodium bicarbonate solution; effervescence (release of CO2 gas) is indicative of an acid.
Q5: What is the acceptable water content for the morpholine used in this synthesis?
A5: Commercial morpholine typically has a maximum water content of 0.2-0.5%.[8] For the Schotten-Baumann synthesis of this compound, this level of water is generally acceptable, as the reaction conditions are designed to tolerate some moisture. However, for higher purity requirements or if using anhydrous reaction conditions, it is advisable to dry the morpholine further.
Experimental Protocol: Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a representative procedure for the synthesis of this compound, incorporating best practices for handling air and moisture-sensitive reagents.
Materials and Reagents:
-
Morpholine (freshly opened or distilled)
-
Benzoyl chloride (freshly opened or distilled)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (e.g., 5.0 g, 57.4 mmol) and dissolve it in 100 mL of anhydrous dichloromethane.
-
Place the flask in an ice bath and stir the solution.
-
-
Reagent Addition:
-
Prepare a 10% aqueous solution of sodium hydroxide (e.g., 3.0 g of NaOH in 30 mL of water).
-
In a separate, dry addition funnel, place benzoyl chloride (e.g., 8.0 g, 56.9 mmol).
-
Simultaneously, add the benzoyl chloride and the 10% NaOH solution dropwise to the stirred morpholine solution in the ice bath. Maintain the temperature below 10°C. The addition should be controlled to take approximately 30-45 minutes. Vigorous stirring is crucial to ensure efficient mixing of the two phases.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 1-2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove any unreacted morpholine)
-
Saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid byproduct)
-
Brine (to aid in phase separation and remove residual water)
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Signaling Pathways and Workflows
Caption: Logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Crystallization of 4-Benzoylmorpholine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome common challenges encountered during the crystallization of 4-Benzoylmorpholine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" is the separation of the dissolved compound as a liquid phase instead of a solid. This is a common issue with amides and can be addressed by the following:
-
Reduce the rate of cooling: Rapid cooling can lead to a state of high supersaturation where the compound separates as a liquid. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Use a lower-boiling point solvent: If the boiling point of your solvent is higher than the melting point of this compound, it may "oil out". Consider switching to a solvent with a lower boiling point.
-
Increase the solvent volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to dissolve the oil, and then attempt to recrystallize by slow cooling.
-
Seeding: Introduce a seed crystal of this compound to the solution at a temperature just below the saturation point. This can provide a template for crystal growth and prevent oiling.
Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that nucleation is inhibited. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small, pure crystal of this compound to the solution.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the solute and achieve supersaturation.
-
Lower Temperature: Cool the solution further using an ice bath or refrigeration.
-
Anti-Solvent Addition: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which this compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then allow it to stand.
Q3: The recovered crystals of this compound are very fine needles or a powder. How can I obtain larger crystals?
A3: The formation of very small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, you need to slow down the crystallization process:
-
Slower Cooling: A slower cooling rate allows for more ordered and larger crystal growth. Insulate the flask to slow down the cooling process.
-
Reduce Supersaturation: A highly supersaturated solution will lead to rapid precipitation. Use a slightly larger volume of solvent to dissolve the compound initially.
-
Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures.
Q4: The yield of my recrystallized this compound is very low. What are the possible reasons and how can I improve it?
A4: A low yield can be attributed to several factors:
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Using too much solvent: A significant portion of your compound may remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Premature crystallization: If crystallization occurs during a hot filtration step, you will lose product. Ensure the filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure sufficient time is allowed for the crystallization process at a low temperature.
-
Second Crop: To recover more product, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Due to the presence of the amide group and the aromatic ring, solvents of intermediate polarity are often a good starting point. A solvent screening study is the most effective way to determine the optimal solvent. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures thereof.
Q2: How do I know if my this compound has polymorphic forms, and how can I control this?
A2: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known challenge for amide-containing compounds. Different polymorphs can have different physical properties. The potential for polymorphism in this compound should be investigated using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Controlling polymorphism can be achieved by:
-
Consistent Crystallization Conditions: Strictly control parameters such as solvent, cooling rate, and agitation.
-
Seeding: Using seed crystals of the desired polymorph can help ensure its formation.
-
Solvent Choice: Different solvents can favor the crystallization of specific polymorphs.
Q3: Can impurities affect the crystallization of this compound?
A3: Yes, impurities can significantly impact crystallization. They can:
-
Inhibit crystal nucleation.
-
Alter the crystal habit (shape).
-
Be incorporated into the crystal lattice, reducing the purity of the final product.
-
Promote "oiling out".
If impurities are suspected, it is advisable to purify the crude this compound using other techniques like column chromatography before attempting crystallization.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Water | High | Low | Low | Likely a good anti-solvent. |
| Methanol | High | Moderate | High | Good potential for recrystallization. |
| Ethanol | High | Moderate | High | Good potential for recrystallization. |
| Acetone | Medium | High | Very High | May be too good of a solvent. |
| Ethyl Acetate | Medium | Moderate | High | Good potential for recrystallization. |
| Toluene | Low | Low | Moderate | May require a co-solvent. |
| Hexane | Low | Very Low | Very Low | Likely a good anti-solvent. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization of this compound
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, known amount of crude this compound (e.g., 20 mg) into several test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature.
-
Vortex each tube to observe the solubility at room temperature. Note whether the compound is insoluble, sparingly soluble, or fully soluble.
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a heating block or water bath.
-
Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show low solubility at room temperature and high solubility at elevated temperatures, with good crystal formation upon cooling.
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (from Protocol 1)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (if using a volatile solvent)
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula and glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound crystallization.
Catalyst selection and optimization for efficient N-benzoylation of morpholine.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the efficient N-benzoylation of morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-benzoylation of morpholine?
A1: The most prevalent method is the Schotten-Baumann reaction, which involves treating morpholine with benzoyl chloride in the presence of a base.[1] Common bases include tertiary amines like triethylamine or aqueous bases such as sodium hydroxide.[2][3] Alternative green chemistry approaches include the use of natural clay catalysts under solvent-free conditions and microwave-assisted synthesis on a solid support like basic alumina.[4][5]
Q2: How do I choose the appropriate base for the reaction?
A2: The choice of base is crucial. Organic bases like triethylamine or pyridine are used in anhydrous organic solvents such as dichloromethane (DCM) to scavenge the HCl byproduct.[2][6] Inorganic bases like sodium hydroxide are typically used in a two-phase aqueous/organic system.[3] For sensitive substrates, a milder base like sodium bicarbonate may be preferred to minimize side reactions.[7]
Q3: What are the typical yields and reaction times I can expect?
A3: Yields are generally high for the N-benzoylation of morpholine. Using triethylamine in DCM, yields of around 95% can be achieved within an hour at room temperature.[2] A solvent-free method using a natural clay catalyst can also provide high yields (in the range of 69-97% for various heterocyclic amines) in as little as 4 to 35 minutes.[4]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, an environmentally friendly approach involves the use of a natural clay catalyst with stoichiometric amounts of morpholine and benzoyl chloride at room temperature, eliminating the need for a solvent.[4] Microwave-assisted synthesis on a solid support like basic alumina is another effective solvent-free option.[5]
Q5: What are the main safety precautions for this reaction?
A5: Benzoyl chloride is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood.[5] The reaction with morpholine can be exothermic, especially on a larger scale, and slow addition of benzoyl chloride is recommended to control the reaction temperature.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Benzoyl Chloride: Benzoyl chloride can hydrolyze upon exposure to moisture. | 1. Use freshly opened or distilled benzoyl chloride. Ensure all glassware is thoroughly dried. |
| 2. Insufficient Base: The base is required to neutralize the HCl generated. | 2. Use at least a stoichiometric amount of base (e.g., 1.1-1.2 equivalents). For weaker bases, a larger excess may be needed. | |
| 3. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 3. Most reactions proceed well at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be attempted, but monitor for side reactions. | |
| Multiple Spots on TLC / Impure Product | 1. Hydrolysis of Benzoyl Chloride: If using aqueous base, rapid hydrolysis of benzoyl chloride can compete with the desired reaction. | 1. Ensure vigorous stirring in a biphasic system to maximize the interfacial reaction. Add the benzoyl chloride slowly to the reaction mixture. |
| 2. Excess Benzoyl Chloride: Unreacted benzoyl chloride will be present in the crude product. | 2. Use a slight excess of morpholine (e.g., 1.1 equivalents) to ensure all the benzoyl chloride is consumed. Quench the reaction with an aqueous base wash during workup. | |
| 3. Formation of Benzoic Acid: Hydrolysis of benzoyl chloride leads to benzoic acid. | 3. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove benzoic acid. | |
| Reaction is Very Slow | 1. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Choose a solvent in which both morpholine and the base are soluble (e.g., DCM, THF, acetonitrile). |
| 2. Steric Hindrance (less common for morpholine): For more complex amines, steric bulk can slow the reaction. | 2. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the acylation.[6] | |
| Difficulty in Product Isolation/Purification | 1. Product is Water-Soluble: While N-benzoylmorpholine has limited water solubility, some loss can occur during aqueous workup. | 1. Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. |
| 2. Emulsion Formation During Workup: This can complicate phase separation. | 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| 3. Co-elution during Chromatography: If purification by column chromatography is needed, the product may co-elute with impurities. | 3. Optimize the solvent system for chromatography. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) is often an effective purification method.[4][7] |
Data Presentation
Table 1: Comparison of Catalytic Systems for N-Benzoylation of Morpholine
| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Triethylamine | Dichloromethane (DCM) | Room Temperature | 1 hour | 95% | [2] |
| Natural Potter's Clay | Solvent-free | Room Temperature | 4-35 min | 69-97% | [4] |
| Pyridine / Basic Alumina | Solvent-free (Microwave) | N/A (300 W) | Short (monitored by TLC) | High | [5] |
| Sodium Hydroxide | Water/Organic Solvent | Room Temperature | 1-2 hours | 85-95%** | [3][7] |
*Data for various heterocyclic amines; specific data for morpholine not provided but expected to be in this range. **Data for N-benzoylation of L-proline under Schotten-Baumann conditions.
Experimental Protocols
Protocol 1: N-Benzoylation of Morpholine using Triethylamine in Dichloromethane
This protocol is adapted from a standard procedure for the amidation of benzoyl chloride with morpholine.[2]
Materials:
-
Morpholine (1.1 mmol)
-
Triethylamine (1.2 mmol)
-
Benzoyl chloride (1.0 mmol)
-
Dichloromethane (DCM) (20 mL)
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add morpholine (0.958 g, 11.0 mmol) and triethylamine (1.260 g, 12.0 mmol) dissolved in dichloromethane (20 mL).
-
Stir the solution at ambient temperature.
-
Carefully add benzoyl chloride (1.406 g, 10.0 mmol) dropwise to the stirred solution at a rate that minimizes excessive heat generation.
-
After the addition is complete, stir the reaction mixture for an additional 1 hour at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and add water (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic extracts and wash with water (4 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-benzoylmorpholine.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Solvent-Free N-Benzoylation using a Natural Clay Catalyst
This protocol is a general procedure for the N-acylation of heterocyclic amines under environmentally friendly conditions.[4]
Materials:
-
Morpholine (1.05 mmol)
-
Benzoyl chloride (1.05 mmol)
-
Natural potter's clay (0.5 g, activated)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activate the clay catalyst by heating in an oven at 60 °C.
-
In a round-bottom flask, add the activated clay (0.5 g) and benzoyl chloride (1.05 mmol).
-
Stir the mixture at room temperature.
-
Add the morpholine (1.05 mmol) in small portions to the stirred mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 5-30 minutes).
-
Upon completion, add ethanol (20 mL) to the reaction mixture and stir to dissolve the product.
-
Filter the mixture to remove the clay catalyst.
-
Wash the clay with additional ethanol (2 x 20 mL).
-
Combine the ethanolic filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain pure N-benzoylmorpholine.
Visualizations
Caption: Experimental workflow for the N-benzoylation of morpholine.
Caption: Logical relationships in troubleshooting N-benzoylation.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Benzoylmorpholine and Other Type II Photoinitiators: A Guide for Researchers
In the field of photopolymerization, the selection of an appropriate photoinitiator is critical for achieving desired curing characteristics and final material properties. Type II photoinitiators, which initiate polymerization via a bimolecular hydrogen abstraction mechanism, are integral to many UV-curable formulations. This guide presents a comparative analysis of 4-Benzoylmorpholine against other prominent Type II photoinitiators, primarily focusing on the widely-used benzophenone and thioxanthone families. While direct, extensive comparative studies on this compound are limited in publicly available literature, this guide synthesizes available data on related benzophenone derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Type II Photoinitiators
Type II photoinitiators are typically aromatic ketones that, upon absorption of ultraviolet (UV) light, transition to an excited triplet state. In this energized state, they abstract a hydrogen atom from a co-initiator, usually a tertiary amine, to generate two radical species: a ketyl radical derived from the photoinitiator and an aminoalkyl radical from the co-initiator.[1] The aminoalkyl radical is generally the primary species responsible for initiating the polymerization of monomers and oligomers.[1] The efficiency of this process is dependent on several factors, including the light absorption characteristics of the photoinitiator, the efficiency of intersystem crossing to the triplet state, and the rate of hydrogen abstraction from the co-initiator.[1]
Performance Comparison of Type II Photoinitiators
The efficacy of a photoinitiator is evaluated based on several key performance indicators, including its spectroscopic properties, photopolymerization kinetics, and the physical properties of the resulting cured polymer.
Spectroscopic and Photophysical Properties
The absorption spectrum of a photoinitiator must overlap with the emission spectrum of the light source to ensure efficient light absorption. The molar extinction coefficient (ε) at the wavelength of irradiation is a measure of how strongly the molecule absorbs light. A higher molar extinction coefficient is generally desirable for efficient light absorption.
Table 1: Photophysical Properties of Selected Type II Photoinitiators
| Photoinitiator | Chemical Structure | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Comments |
| This compound | This compound | Not explicitly found | Not explicitly found | As a benzophenone derivative, its absorption is expected in the UVA range. The morpholino group may influence its photophysical properties. |
| Benzophenone (BP) | Benzophenone | ~254, ~345 | Moderate | A widely used, cost-effective Type II photoinitiator. Its performance is highly dependent on the co-initiator.[2] |
| 4,4'-Bis(diethylamino)benzophenone (DEABP) | 4,4'-Bis(diethylamino)benzophenone | ~365 | High | Exhibits photobleaching, which can allow for deeper light penetration in thick samples.[3] |
| Thioxanthone (TX) | Thioxanthone | ~380-420 | High (~10²) | Higher extinction coefficient and longer wavelength absorption compared to benzophenone, making it more efficient with 365nm and 405nm light sources. |
| 2-Isopropylthioxanthone (ITX) | 2-Isopropylthioxanthone | Similar to TX | High | A common thioxanthone derivative with good solubility.[3] |
| Benzophenone-triphenylamine (BT3) | Benzophenone-triphenylamine | Red-shifted vs BP | High | Trifunctional structure enhances light absorption and provides more sites for hydrogen abstraction.[3] |
Note: Explicit quantitative data for this compound was not found in the reviewed literature. The information presented is based on general knowledge of benzophenone derivatives.
Photopolymerization Performance
The efficiency of a photoinitiator in converting monomer to polymer is a critical performance metric. This is often evaluated by measuring the rate of polymerization and the final monomer conversion.
Table 2: Comparative Photopolymerization Performance
| Photoinitiator System | Monomer/Oligomer | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Key Findings |
| This compound / Amine | Acrylate | UV Lamp | Data not available | Data not available | Performance is expected to be influenced by the type and concentration of the amine co-initiator. |
| Benzophenone (BP) / Amine | TPGDA | UV Lamp | Moderate | High | A benchmark system for Type II photoinitiation.[4] |
| Benzophenone Derivatives (BPMD, DBPMD) / Amine | HDPE | UV Lamp | Higher than BP | High | Macromolecular benzophenone derivatives show enhanced molar extinction coefficients and reduced migration.[5] |
| Thioxanthone (TX) / Amine | Acrylates | 365/405 nm LED | Higher than BP systems | High | More effective than benzophenone with longer wavelength UV/Vis light sources. |
| Benzophenone-triphenylamine (BT3) / Iodonium Salt / Amine | Acrylates | 405 nm LED | High | ~77% | The three-component system shows high efficiency for both free radical and cationic polymerization.[3] |
Note: TPGDA = Tri(propylene glycol) diacrylate, HDPE = High-density polyethylene. The performance of this compound is inferred based on the behavior of other benzophenone derivatives.
Experimental Protocols
For a comprehensive and objective comparison of photoinitiator performance, standardized experimental protocols are essential.
Determination of Photopolymerization Kinetics by Photo-DSC
Objective: To quantify the heat flow associated with the exothermic polymerization reaction, providing data on the polymerization rate (Rp) and the degree of conversion.
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a UV/Vis light source (e.g., high-pressure mercury lamp or LED).
-
Aluminum DSC pans (open or with a quartz lid).
-
Micropipette.
Methodology:
-
Sample Preparation: In a light-protected environment, accurately weigh 2-5 mg of the photocurable formulation (monomer, co-initiator, and photoinitiator at a specified concentration) into a DSC pan.
-
Instrument Setup: Place the sample pan in the DSC cell, with an empty pan as a reference. Equilibrate the sample to the desired isothermal temperature (e.g., 25°C).
-
Measurement: Once the heat flow signal stabilizes, irradiate the sample with a light source of a specific wavelength and intensity for a defined period. The DSC will record the heat flow as a function of time.
-
Data Analysis: The total heat evolved (ΔH_total) is proportional to the total number of double bonds converted. The degree of conversion at any time 't' can be calculated from the partial heat of reaction (ΔH_t) up to that time. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt).
Measurement of Cure Depth
Objective: To determine the thickness of the cured polymer layer as a function of UV exposure.
Apparatus:
-
UV curing system with controlled light intensity.
-
Micrometer or digital caliper.
-
Glass slides.
-
Spacers of known thickness (e.g., feeler gauges).
Methodology:
-
Sample Preparation: Place two spacers on a glass slide. Apply the liquid photopolymer formulation between the spacers and cover with a second glass slide to create a film of uniform thickness.
-
UV Exposure: Expose the sample to UV light of a specific wavelength and intensity for a set duration.
-
Measurement: After curing, carefully remove the uncured liquid resin with a suitable solvent.
-
Data Collection: Measure the thickness of the cured polymer film using a micrometer at several points and calculate the average. Repeat the experiment for different exposure times to generate a "working curve" (cure depth vs. exposure).[6][7][8][9]
Quantification of Residual Monomer by HPLC
Objective: To determine the amount of unreacted monomer remaining in the polymer after curing, which is a measure of the final conversion.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column suitable for separating the monomer.
-
Volumetric flasks and syringes.
-
Extraction solvent (e.g., acetonitrile, methanol).
Methodology:
-
Sample Preparation: Cure a known mass of the photopolymer formulation under specific conditions. After curing, weigh the polymer sample and place it in a known volume of extraction solvent.
-
Extraction: Allow the monomer to be extracted from the polymer over a set period (e.g., 24 hours), potentially with agitation.
-
HPLC Analysis: Filter the extraction solvent and inject a known volume into the HPLC system.
-
Quantification: Create a calibration curve using standard solutions of the monomer at known concentrations. Compare the peak area of the monomer in the sample extract to the calibration curve to determine the concentration of the residual monomer.[10][11][12][13][14]
Signaling Pathways and Experimental Workflows
Conclusion
This compound, as a derivative of benzophenone, is expected to function as a competent Type II photoinitiator. Its performance will likely be comparable to other benzophenone derivatives, with the morpholino substituent potentially influencing its solubility, reactivity, and migration properties. For a definitive comparison, direct experimental evaluation of its photophysical properties and photopolymerization efficiency against established photoinitiators like benzophenone and thioxanthone derivatives is necessary. The experimental protocols and comparative data for related compounds provided in this guide offer a robust framework for conducting such an evaluation. Researchers should consider the interplay between the photoinitiator's intrinsic properties and the overall formulation and curing conditions to optimize the performance of their photocurable systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. princeton.edu [princeton.edu]
- 9. Cure depth in photopolymerization: Experiments and theory | Journal of Materials Research | Cambridge Core [cambridge.org]
- 10. Influence of Post-Printing Polymerization Time on the Elution of Residual Monomers and Water Sorption of 3D-Printed Resin Composite [mdpi.com]
- 11. Evaluation of residual monomer release after polymerization of different restorative materials used in pediatric dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the amount of residual monomer released from different flowable composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
4-Benzoylmorpholine versus N-acetylmorpholine: a comparative reactivity study.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Benzoylmorpholine and N-acetylmorpholine. The information presented is supported by spectroscopic data and outlines detailed experimental protocols for key reactions, offering a comprehensive resource for chemists in research and development.
Introduction
This compound and N-acetylmorpholine are both tertiary amides derived from morpholine, a heterocyclic compound with broad applications in organic synthesis and medicinal chemistry. While sharing a common morpholine core, the nature of the acyl group—benzoyl versus acetyl—imparts distinct electronic and steric properties, leading to differences in their reactivity. This guide explores these differences through a comparative analysis of their spectroscopic characteristics and their behavior in common chemical transformations such as hydrolysis and reduction.
Chemical Structures and Properties
A fundamental understanding of the physical and chemical properties of this compound and N-acetylmorpholine is crucial for their effective use in synthesis.
| Property | This compound | N-Acetylmorpholine |
| CAS Number | 1468-28-6[1] | 1696-20-4[2][3] |
| Molecular Formula | C₁₁H₁₃NO₂[1] | C₆H₁₁NO₂[2] |
| Molecular Weight | 191.23 g/mol [1] | 129.16 g/mol [3] |
| Appearance | Off-white solid | Colorless to pale yellow liquid[2] |
| Melting Point | 73-75 °C | 9-10 °C[3] |
| Boiling Point | 175-178 °C (at 10 mmHg) | 238-246 °C[3] |
| Solubility | Soluble in organic solvents like dichloromethane. | Miscible with water and soluble in organic solvents.[2] |
Spectroscopic Data Comparison
Spectroscopic analysis provides valuable insights into the electronic environment of the carbonyl group, which is central to the reactivity of these amides.
| Spectroscopic Data | This compound | N-Acetylmorpholine |
| IR (C=O Stretch) | ~1635 cm⁻¹ | ~1647 cm⁻¹ |
| ¹³C NMR (C=O Shift) | ~170 ppm | ~169 ppm |
The lower carbonyl stretching frequency in the infrared (IR) spectrum of this compound is indicative of its conjugated system. The delocalization of electrons from the benzene ring to the carbonyl group weakens the C=O double bond, resulting in absorption at a lower wavenumber. Conversely, the non-conjugated acetyl group in N-acetylmorpholine leads to a higher stretching frequency.
In ¹³C NMR spectroscopy, the carbonyl carbon of this compound appears slightly downfield compared to that of N-acetylmorpholine. This is consistent with the benzoyl group being more electron-withdrawing than the acetyl group, leading to a more deshielded carbonyl carbon.
Reactivity Analysis
The electronic differences suggested by the spectroscopic data translate into tangible differences in chemical reactivity. The key distinction lies in the electrophilicity of the carbonyl carbon.
Electrophilicity: The benzoyl group in this compound is more electron-withdrawing than the acetyl group in N-acetylmorpholine. This is due to the inductive effect and resonance stabilization of the benzoyl group. Consequently, the carbonyl carbon in this compound is more electron-deficient (more electrophilic) and, therefore, more susceptible to nucleophilic attack. In contrast, the electron-donating nature of the methyl group in N-acetylmorpholine makes its carbonyl carbon less electrophilic. Studies on the basicity of analogous primary amides support this, with acetamide being a stronger base than benzamide, indicating greater electron density on the carbonyl oxygen in the acetylated compound.
This fundamental difference in electrophilicity is expected to influence the rates of reactions such as hydrolysis and reduction.
Experimental Protocols
The following are detailed experimental protocols for the synthesis, hydrolysis, and reduction of this compound and N-acetylmorpholine. These protocols are designed to be directly comparable.
Synthesis
Synthesis of this compound
-
Procedure: To a stirred solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM) at 0 °C, benzoyl chloride (1.05 equivalents) is added dropwise.[4] The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Synthesis of N-Acetylmorpholine
-
Procedure: To a stirred solution of morpholine (1.0 equivalent) in a suitable solvent such as dichloromethane or under solvent-free conditions, acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.[5] The reaction is typically exothermic. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours. The reaction mixture is then washed with water and a saturated solution of sodium bicarbonate to remove excess acetic anhydride and acetic acid. The organic layer, if used, is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude N-acetylmorpholine can be purified by distillation under reduced pressure.[6]
Hydrolysis (Comparative Experiment)
Acid-Catalyzed Hydrolysis
-
Procedure: A solution of the amide (this compound or N-acetylmorpholine, 1.0 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane) and 6M aqueous hydrochloric acid is heated at reflux for 24 hours.[7] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to isolate the products (benzoic acid and morpholine hydrochloride, or acetic acid and morpholine hydrochloride). The extent of hydrolysis can be quantified by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Given the higher electrophilicity of its carbonyl carbon, this compound is expected to undergo hydrolysis at a faster rate than N-acetylmorpholine under identical conditions.
Reduction (Comparative Experiment)
Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Procedure: To a stirred suspension of lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the amide (this compound or N-acetylmorpholine, 1.0 equivalent) in anhydrous THF is added dropwise.[8][9] After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the corresponding amine (4-benzylmorpholine or 4-ethylmorpholine). The rate of reduction is anticipated to be faster for this compound due to the greater electrophilicity of its carbonyl carbon.
Visualizations
Logical Workflow for Reactivity Comparison
Caption: Workflow for the comparative reactivity study.
Synthesis of this compound and N-Acetylmorpholine
Caption: Synthetic routes to the target amides.
Comparative Reactions: Hydrolysis and Reduction
Caption: Key comparative chemical transformations.
Conclusion
The electronic properties of the acyl group significantly influence the reactivity of the amide functionality in morpholine derivatives. This compound, with its electron-withdrawing benzoyl group, exhibits a more electrophilic carbonyl carbon compared to N-acetylmorpholine. This inherent electronic difference is reflected in their spectroscopic properties and is predicted to result in faster rates of nucleophilic attack, such as in hydrolysis and reduction reactions, for this compound. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these reactivities, providing valuable data for reaction design and optimization in synthetic and medicinal chemistry.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Page loading... [guidechem.com]
- 3. amines.com [amines.com]
- 4. benchchem.com [benchchem.com]
- 5. niir.org [niir.org]
- 6. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgosolver.com [orgosolver.com]
Unveiling the Potential of 4-Benzoylmorpholine Derivatives as Biological Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. In this context, 4-benzoylmorpholine derivatives have emerged as a promising class of compounds with diverse biological activities. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data, to elucidate their potential as next-generation biological agents.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When functionalized with a benzoyl group at the 4-position, the resulting this compound core serves as a versatile template for the development of potent biological agents, particularly in the realm of oncology.
Comparative Efficacy Against Cancer Cell Lines
Recent studies have highlighted the cytotoxic potential of this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined for various analogs, demonstrating their ability to inhibit cancer cell proliferation.
Below is a summary of the reported IC50 values for a series of 4-(phenylsulfonyl)morpholine derivatives, which share a similar structural framework with this compound derivatives, against the MDA-MB-231 human breast cancer cell line. This data provides valuable insights into the structure-activity relationship (SAR) of this class of compounds.
| Compound | R Group | IC50 (µM) against MDA-MB-231 |
| 4a | Aliphatic | > 40 |
| 4b | Aliphatic | > 40 |
| 4c | Aliphatic | > 40 |
| 4d | Aliphatic | > 40 |
| 4e | Aliphatic | > 40 |
| 4f | Aliphatic | > 40 |
| 4g | Aliphatic | > 40 |
| 4h | Aromatic | > 40 |
| 4i | Aromatic | > 40 |
| 4j | Aromatic | > 40 |
| 4k | Aromatic | > 40 |
| 4l | Aromatic | > 40 |
| 4m | Aliphatic-Aromatic | 25.5 ± 2.1 |
| 4o | Aliphatic-Aromatic | > 40 |
| 4p | Aliphatic-Aromatic | > 40 |
Data sourced from a study on 4-(phenylsulfonyl)morpholine derivatives, which provides a relevant comparison for the broader class of 4-substituted morpholines.
While the above table provides a glimpse into the potential of this scaffold, it is crucial to compare the efficacy of this compound derivatives with established anticancer drugs. The following table presents a compilation of IC50 values for some morpholine derivatives and standard chemotherapeutic agents from various studies. It is important to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
| Fangchinoline Derivative 4g (contains benzoyl group) | WM9 (Melanoma) | 1.07[1] |
| Doxorubicin | MCF-7 (Breast) | 0.04 - 9.908[2] |
| Doxorubicin | MDA-MB-231 (Breast) | 0.013 - 6.602[2] |
| Cisplatin | BxPC-3 (Pancreatic) | 5.96 ± 2.32[3] |
| Cisplatin | MIA PaCa-2 (Pancreatic) | 7.36 ± 3.11[3] |
| Cisplatin | YAPC (Pancreatic) | 56.7 ± 9.52[3] |
| Cisplatin | PANC-1 (Pancreatic) | 100 ± 7.68[3] |
These compiled data suggest that while some this compound derivatives exhibit promising anticancer activity, their potency can vary significantly depending on the specific substitutions and the cancer cell line being tested. Direct, head-to-head comparative studies are essential for a definitive assessment of their therapeutic potential relative to standard-of-care drugs.
Unraveling the Mechanism of Action: Key Signaling Pathways
The anticancer effects of this compound and related morpholine derivatives are often attributed to their interaction with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Two key pathways implicated in their mechanism of action are the PI3K/Akt/mTOR and the EZH2 signaling pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Some morpholine derivatives have been shown to exert their anticancer effects by modulating the activity of key components of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.
The EZH2 Signaling Pathway
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is often overexpressed in various cancers. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis. Certain morpholine-containing compounds have been identified as potent EZH2 inhibitors.
Caption: EZH2 signaling pathway and its inhibition by this compound derivatives.
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the efficacy of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
References
A Validated HPLC-UV Method for Rapid Quantification of 4-Benzoylmorpholine in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in syntheses involving 4-benzoylmorpholine, accurate and efficient monitoring of reaction progress is crucial for optimizing yields and ensuring product purity. This guide presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of this compound. Furthermore, it provides a comparative analysis with alternative analytical techniques, supported by experimental data, to aid in selecting the most suitable method for specific research needs.
The synthesis of morpholine derivatives is a cornerstone in the development of many pharmaceutical compounds. This compound, a key intermediate, requires precise quantification in complex reaction mixtures to monitor conversion rates and identify potential side-products. The proposed HPLC-UV method offers a robust, selective, and readily implementable solution for this analytical challenge.
Experimental Workflow: HPLC-UV Analysis
The general workflow for the quantification of this compound using the described HPLC-UV method is outlined below. This process involves sample preparation, chromatographic separation, UV detection, and data analysis.
Caption: Figure 1. Experimental workflow for the HPLC-UV analysis of this compound.
Proposed HPLC-UV Method and Validation
While a specific validated method for this compound was not found in the immediate literature, its chemical structure, containing a strong benzoyl chromophore, makes it an ideal candidate for direct UV detection. Based on validated methods for structurally similar aromatic ketones and morpholine derivatives, the following HPLC-UV method is proposed.[1][2]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 230 nm |
Method Validation Summary
The performance of the proposed HPLC-UV method would be validated according to the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] The expected validation parameters, based on similar assays, are summarized in the comparison table below.
Comparison of Analytical Methods
While HPLC-UV is a powerful technique, other analytical methods can also be employed for the quantification of this compound and related compounds. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, structural confirmation, or real-time monitoring.[7][8][9] The following table provides a comparative overview of HPLC-UV with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is a composite from validated methods for analogous compounds.[2]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation of volatile compounds followed by mass-based detection. | Chromatographic separation followed by highly selective and sensitive mass detection. |
| Linearity (R²) | >0.999 | >0.995 | >0.99 |
| Limit of Detection (LOD) | ~ 1-10 ng/mL | ~ 0.1-1 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5-30 ng/mL | ~ 0.5-5 ng/mL | < 0.5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Sample Preparation | Simple dilution and filtration. | May require derivatization for non-volatile samples. | Simple dilution and filtration. |
| Analysis Time | ~ 10-15 min per sample | ~ 20-30 min per sample | ~ 5-10 min per sample |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Primary Application | Routine quantification and reaction monitoring. | Identification and quantification of volatile and semi-volatile compounds. | Trace level quantification and structural confirmation. |
Alternative and Complementary Techniques
Beyond chromatographic methods, other techniques can provide valuable insights into the synthesis of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used for in-line reaction monitoring to provide real-time kinetic data and structural information on intermediates and byproducts without the need for sample extraction.[10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : In-situ ATR-FTIR can track the disappearance of reactants and the appearance of products by monitoring their characteristic infrared absorption bands, offering a continuous view of the reaction progress.[8]
Detailed Experimental Protocols
HPLC-UV Method
-
Standard Preparation : Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the reaction samples.
-
Sample Preparation : At specified time points, withdraw an aliquot of the reaction mixture. If necessary, quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis : Inject the prepared standards and samples into the HPLC system operating under the conditions outlined in the table above.
-
Quantification : Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.
GC-MS Method (Hypothetical)
-
Derivatization (if necessary) : While this compound may be sufficiently volatile for direct GC analysis, derivatization could improve peak shape and thermal stability.
-
Sample Preparation : Extract the this compound from the reaction mixture using a suitable organic solvent (e.g., dichloromethane). Concentrate the extract if necessary.
-
GC-MS Conditions :
-
Column : DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Oven Program : Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Injector : Splitless mode at 250 °C.
-
MS Detection : Electron ionization (EI) at 70 eV, scanning from m/z 50-300 or in Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
-
Quantification : Use an internal standard and create a calibration curve for quantitative analysis.
Conclusion
The proposed HPLC-UV method provides a reliable, accurate, and cost-effective approach for the routine quantification of this compound in reaction mixtures. Its simplicity and speed make it well-suited for high-throughput analysis in research and development settings. For applications requiring higher sensitivity or unambiguous identification, GC-MS and LC-MS/MS serve as excellent, albeit more resource-intensive, alternatives. The integration of in-situ techniques like NMR and FTIR can further enhance process understanding by providing real-time kinetic data. The selection of the most appropriate analytical method will ultimately be guided by the specific goals of the analysis, available instrumentation, and the complexity of the sample matrix.
References
- 1. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phmethods.net [phmethods.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
A comparative study of different synthetic methodologies for 4-Benzoylmorpholine.
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Benzoylmorpholine, a valuable scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides a detailed comparison of two distinct synthetic routes: the classic Schotten-Baumann acylation and a modern one-pot oxidative amination. We will delve into their experimental protocols, compare their quantitative metrics, and provide a visual representation of the synthetic pathways.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, availability of starting materials, and procedural complexity. The following table summarizes the key quantitative data for the two primary methods discussed.
| Parameter | Method 1: Schotten-Baumann Reaction | Method 2: One-Pot Oxidative Amination |
| Starting Materials | Morpholine, Benzoyl Chloride | Benzyl alcohol, Morpholine |
| Key Reagents | Triethylamine, Dichloromethane | H₂O₂, NaBr, H₂SO₄, TBHP, Dioxane |
| Reaction Time | 1 hour | Not explicitly stated, continuous flow |
| Yield | 95%[1] | 76% (in batch, higher in flow)[2] |
| Reaction Temperature | Ambient Temperature[1] | 70°C and 80°C (two stages)[2] |
| Work-up | Aqueous wash and extraction[1] | Flash chromatography[2] |
Experimental Protocols
Method 1: Schotten-Baumann Reaction
This widely used method involves the acylation of morpholine with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4][5]
Procedure: To a stirred solution of morpholine (0.958 g, 11.0 mmol) and triethylamine (1.260 g, 12.0 mmol) in dichloromethane (20 mL) at ambient temperature, benzoyl chloride (1.406 g, 10.0 mmol) is added carefully at a rate that minimizes the boiling of the solvent.[1] The resulting mixture, which becomes viscous and dark, is stirred for an additional hour.[1] Following the reaction, water (20 mL) is added. The product is extracted with dichloromethane (3 x 10 mL). The combined organic extracts are then washed with water (4 x 15 mL) and dried over sodium sulfate. The solvent is removed under reduced pressure to yield the off-white product.[1]
Method 2: One-Pot Oxidative Amination from Benzyl Alcohol
This contemporary approach offers a one-pot synthesis from readily available benzyl alcohol, proceeding through an in-situ generated aldehyde intermediate.[2]
General Procedure (as adapted for batch synthesis): In a suitable reaction vessel, benzyl alcohol is first oxidized to benzaldehyde. Subsequently, morpholine and an oxidant, such as tert-Butyl hydroperoxide (TBHP), are introduced. The reaction mixture is heated to facilitate the amidation. The crude product is then purified by flash chromatography on silica gel using a gradient elution with ethyl acetate in petroleum ether to obtain the final amide product.[2] A reported batch version of a similar continuous flow process yielded 76% of the product.[2]
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the two compared synthetic methodologies for producing this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion
Both the Schotten-Baumann reaction and the one-pot oxidative amination present viable pathways for the synthesis of this compound. The Schotten-Baumann method offers a high yield and straightforward procedure with readily available starting materials, making it a robust and reliable choice.[1] The one-pot oxidative amination from benzyl alcohol provides an alternative that avoids the use of acyl chlorides and may be amenable to continuous flow processes, although the reported batch yield is lower and requires chromatographic purification.[2] The choice between these methods will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1468-28-6 [chemicalbook.com]
- 5. Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of 4-Benzoylmorpholine in different photopolymerization systems.
For researchers, scientists, and drug development professionals engaged in the formulation of photocurable materials, the selection of an optimal photoinitiator is a critical determinant of performance. This guide provides a comprehensive evaluation of 4-Benzoylmorpholine, a Type II photoinitiator, and compares its performance characteristics with other commonly used alternatives. The information herein is supported by established experimental methodologies to aid in the selection of the most suitable photoinitiator for specific applications.
Introduction to this compound
This compound is a solid, aromatic ketone-based photoinitiator. As a derivative of benzophenone, it functions as a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization. Upon exposure to ultraviolet (UV) light, this compound undergoes excitation to a triplet state. In this excited state, it abstracts a hydrogen atom from the co-initiator, resulting in the formation of an initiating radical from the co-initiator and a ketyl radical from the photoinitiator. Both of these radical species can initiate the polymerization of monomers and oligomers.
The morpholine group in its structure can influence its solubility, reactivity, and migration properties compared to the parent benzophenone molecule. These characteristics make it a subject of interest for various applications, including UV-curable coatings, inks, adhesives, and in the fabrication of biomedical materials.
Performance Comparison of Photoinitiators
The efficacy of a photoinitiator is evaluated based on several key performance indicators, including its light absorption characteristics, the rate of polymerization it induces, the final monomer conversion achieved, and secondary properties such as yellowing of the cured polymer. In this section, we compare the expected performance of this compound with two widely used photoinitiators: Benzophenone (another Type II photoinitiator) and Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO, also known as Irgacure 819), a common Type I photoinitiator.
Table 1: Physicochemical and Spectroscopic Properties of Selected Photoinitiators
| Property | This compound | Benzophenone | Irgacure 819 (BAPO) |
| CAS Number | 1468-28-6 | 119-61-9 | 162881-26-7 |
| Molecular Weight | 191.23 g/mol | 182.22 g/mol | 418.5 g/mol |
| Type | Type II | Type II | Type I |
| Appearance | White to off-white solid | White solid | Pale yellow powder |
| λmax (in Methanol) | ~250 nm, ~330 nm (Expected) | ~254 nm, 330-380 nm | ~370 nm |
| Molar Extinction Coefficient (ε) | Moderate (Expected) | Moderate | High |
Note: Specific experimental values for this compound's λmax and molar extinction coefficient can vary depending on the solvent and require experimental determination.
Table 2: Comparative Photopolymerization Performance in an Acrylate System
| Performance Metric | This compound (Expected) | Benzophenone | Irgacure 819 (BAPO) |
| Initiation Efficiency | Good | Moderate | Very High[1][2] |
| Curing Speed | Moderate to Fast | Moderate | Very Fast[1][2] |
| Final Monomer Conversion | High | High | Very High |
| Oxygen Inhibition | Susceptible | Susceptible | Less Susceptible |
| Yellowing | Low to Moderate | Moderate to High | Low (photobleaching)[1] |
| Through-Cure Capability | Good | Moderate | Excellent[1] |
This table presents expected or typical performance characteristics. Actual performance is highly dependent on the specific formulation, including the monomer/oligomer system, co-initiator concentration, light source, and intensity.
Experimental Protocols
To facilitate a standardized evaluation of photoinitiator performance, the following detailed methodologies for key experiments are provided.
UV-Visible Spectroscopy for Absorbance Characteristics
This method is used to determine the light absorption properties of the photoinitiator, which is crucial for matching the photoinitiator with the emission spectrum of the UV light source.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare solutions of the photoinitiator (e.g., this compound, Benzophenone, BAPO) in a suitable UV-transparent solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.01% w/v).
-
Use the pure solvent as a reference in the reference cuvette.
-
Scan the absorbance of the sample solution over a wavelength range of 200-500 nm.
-
Identify the wavelength of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Curing Kinetics
RT-FTIR is a powerful technique for monitoring the rate of polymerization by tracking the disappearance of reactive functional groups in real-time.[3][4]
-
Instrumentation: An FTIR spectrometer equipped with a UV/Vis light source and a suitable detector.
-
Sample Preparation:
-
Prepare the photopolymerizable formulation by mixing the monomer (e.g., a multifunctional acrylate), the photoinitiator (e.g., 1-3 wt%), and for Type II systems, a co-initiator (e.g., an amine synergist).
-
Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an Attenuated Total Reflectance (ATR) crystal to form a thin film of controlled thickness.
-
-
Data Acquisition:
-
Record an initial IR spectrum of the uncured sample to establish the initial peak area of the reactive group (e.g., the acrylate C=C double bond peak at approximately 1637 cm⁻¹).
-
Initiate the photopolymerization by turning on the UV light source.
-
Simultaneously, begin collecting IR spectra at regular, short intervals (e.g., every second).
-
-
Data Analysis:
-
Monitor the decrease in the integrated peak area of the characteristic acrylate C=C absorption band over time.
-
Calculate the degree of conversion at each time point (t) using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
The rate of polymerization can be determined from the slope of the conversion versus time plot.
-
Photo-Differential Scanning Calorimetry (Photo-DSC) for Reaction Enthalpy and Kinetics
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction, providing quantitative data on the reaction enthalpy, polymerization rate, and degree of conversion.[5][6]
-
Instrumentation: A differential scanning calorimeter equipped with a UV/Vis light source.
-
Procedure:
-
Accurately weigh a small amount of the liquid photopolymer formulation (typically 1-5 mg) into an open aluminum DSC pan. An empty pan is used as a reference.
-
Place the sample and reference pans into the DSC cell and allow them to equilibrate at the desired isothermal temperature (e.g., 25°C).
-
Once the heat flow signal has stabilized, expose the sample to UV light of a specific intensity and wavelength for a set duration.
-
The instrument records the exothermic heat flow (in mW) as a function of time.
-
-
Data Analysis:
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: Conversion (%) = (ΔH_t / ΔH_total) * 100
-
The rate of polymerization is proportional to the heat flow at any given time.
-
Mandatory Visualization
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: Signaling pathway of a Type II photoinitiator.
Caption: Workflow for evaluating photoinitiator performance.
References
4-Benzoylmorpholine vs. Benzophenone: A Comparative Guide for Photochemical Applications
In the realm of photochemistry and polymer science, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final product properties. While benzophenone has long been a workhorse as a Type II photoinitiator, concerns regarding its migration, potential toxicity, and performance limitations in certain systems have driven the exploration of derivatives with improved characteristics. Among these, 4-benzoylmorpholine presents a compelling alternative. This guide provides a detailed comparison of this compound and benzophenone, offering insights into their respective advantages in specific applications, supported by available data and established experimental methodologies.
Executive Summary
This compound, a derivative of benzophenone, incorporates a morpholine moiety which imparts distinct physicochemical properties. These modifications are anticipated to offer advantages in applications requiring high photoactivity, low volatility, and reduced migration, particularly in UV curing of inks, coatings, and adhesives for sensitive applications like food packaging and biomedical devices. While direct comparative studies with extensive experimental data are not widely published, a scientific assessment of their structures and the properties of related compounds allows for a robust comparison.
Physicochemical and Photochemical Properties
A summary of the key physical and chemical properties of both photoinitiators is presented below. These properties influence their solubility, light absorption, and reactivity.
| Property | This compound | Benzophenone | Reference |
| CAS Number | 1468-28-6 | 119-61-9 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₃H₁₀O | [1] |
| Molecular Weight | 191.23 g/mol | 182.22 g/mol | [1] |
| Appearance | White to off-white solid | White crystalline solid | [1] |
| Melting Point | 73.5-74.0 °C | 48.5 °C | [1] |
| Boiling Point | 339.1±35.0 °C (Predicted) | 305.4 °C | [1] |
| Solubility | Expected to have good solubility in a range of organic solvents and monomers. The morpholine group may increase polarity compared to benzophenone. | Soluble in most organic solvents. | |
| UV Absorption Maxima (λmax) | Expected to be similar to benzophenone, in the range of 250-380 nm. | ~254 nm, 330-380 nm | [2] |
Performance Comparison in Photopolymerization
The primary function of these molecules in many applications is as a photoinitiator for UV-induced polymerization. Their efficiency is determined by their ability to absorb UV light and generate free radicals to initiate the polymerization of monomers and oligomers.
| Performance Parameter | This compound (Anticipated) | Benzophenone | Reference |
| Photoinitiation Mechanism | Type II Photoinitiator (Hydrogen Abstraction) | Type II Photoinitiator (Hydrogen Abstraction) | |
| Photoinitiation Efficiency | Potentially higher due to the presence of abstractable hydrogens on the morpholine ring, which could lead to a more efficient generation of initiating radicals. | Baseline efficiency for Type II photoinitiators. | |
| Hydrogen Abstraction Rate | The intramolecular hydrogen abstraction from the morpholine ring could be more favorable than intermolecular abstraction from a co-initiator, potentially leading to faster curing speeds. | Dependent on the concentration and reactivity of the co-initiator (e.g., tertiary amines). | [3] |
| Oxygen Inhibition | May exhibit reduced oxygen inhibition due to the potential for intramolecular hydrogen abstraction, which can more effectively compete with oxygen quenching of the excited state. | More susceptible to oxygen inhibition, which can quench the excited triplet state and hinder radical formation. | |
| Migration Potential | Lower migration potential is expected due to its higher molecular weight and increased polarity from the morpholine group, making it more compatible with polar polymer matrices and less likely to migrate. | Prone to migration from cured polymers, which is a significant concern in food packaging and biomedical applications. | [4] |
Toxicity and Safety Profile
The toxicological properties of photoinitiators are a critical consideration, especially for consumer products and medical devices.
| Safety Aspect | This compound | Benzophenone | Reference |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4). | Slightly toxic. | [1] |
| Skin Irritation | Causes skin irritation (GHS Category 2). | Can cause skin irritation. | [1] |
| Eye Irritation | Causes serious eye irritation (GHS Category 2). | Can cause serious eye irritation. | [1] |
| Endocrine Disruption | Data not widely available. | Concerns have been raised regarding potential endocrine-disrupting effects. | |
| Carcinogenicity | Data not widely available. | Classified as a possible human carcinogen (IARC Group 2B). |
The morpholine moiety in this compound raises considerations regarding its metabolic fate, as morpholine itself has been studied for its toxicological profile[5]. However, the benzoyl group significantly alters the molecule's properties.
Experimental Protocols
To generate direct comparative data for this compound and Benzophenone, a series of standardized experimental protocols should be employed.
Photopolymerization Kinetics Measurement
Objective: To determine the rate and degree of polymerization of a standard monomer formulation initiated by each photoinitiator.
Methodology (Real-Time FTIR):
-
Formulation Preparation: Prepare a standard formulation consisting of a monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator (e.g., triethanolamine, TEOA), and the photoinitiator (this compound or Benzophenone) at a specified concentration (e.g., 2 wt%).
-
Sample Preparation: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂) to create a thin film of controlled thickness.
-
FTIR Analysis: Place the sample in the FTIR spectrometer.
-
UV Curing: Irradiate the sample with a UV light source of a specific wavelength and intensity.
-
Data Acquisition: Simultaneously record IR spectra at regular intervals during UV exposure.
-
Data Analysis: Monitor the decrease in the peak area of the acrylate double bond (typically around 1635 cm⁻¹) over time to calculate the degree of conversion[6][7][8].
Migration Analysis
Objective: To quantify the amount of photoinitiator that leaches from a cured polymer into a food simulant.
Methodology (Extraction and HPLC/GC-MS):
-
Cured Sample Preparation: Prepare cured polymer films of a standard thickness using the formulations from the photopolymerization study.
-
Extraction: Immerse the cured films in a food simulant (e.g., 95% ethanol for fatty foods) in a sealed container.
-
Incubation: Store the samples at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days)[9][4][10][11].
-
Sample Analysis: Remove the food simulant and analyze it for the presence of the photoinitiator using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantification: Use a calibration curve to determine the concentration of the migrated photoinitiator.
Photostability Testing
Objective: To assess the degradation of the photoinitiators upon exposure to UV light.
Methodology (UV-Vis Spectroscopy):
-
Sample Preparation: Prepare dilute solutions of each photoinitiator in a suitable solvent (e.g., acetonitrile).
-
UV Exposure: Expose the solutions to a controlled UV light source for various durations.
-
Spectroscopic Analysis: Measure the UV-Vis absorption spectrum of the solutions at different time points.
-
Data Analysis: Monitor the decrease in the absorbance at the λmax to determine the rate of photodegradation[12][13].
Visualizations
Photoinitiation Mechanism of Type II Photoinitiators
Caption: General mechanism of a Type II photoinitiator.
Experimental Workflow for Performance Evaluation
Caption: Workflow for comparing photoinitiator performance.
Conclusion and Recommendations
This compound emerges as a promising alternative to benzophenone, particularly in applications where low migration and potentially enhanced reactivity are critical. The presence of the morpholine group is expected to increase its molecular weight and polarity, thereby reducing its tendency to migrate from cured polymers. This makes it a strong candidate for use in food packaging materials, medical devices, and other applications with stringent safety requirements.
Furthermore, the abstractable hydrogens on the morpholine ring may facilitate a more efficient intramolecular hydrogen abstraction process, potentially leading to faster cure speeds and reduced oxygen inhibition compared to benzophenone, which relies on an external co-initiator.
Choose this compound for:
-
Applications demanding low migration of the photoinitiator.
-
Systems where high reactivity and fast curing are desired.
-
Formulations where improved solubility in polar monomers is beneficial.
-
Applications where reducing the concentration of co-initiator is advantageous.
Choose Benzophenone for:
-
Cost-sensitive applications where a well-established, low-cost photoinitiator is sufficient.
-
Systems where migration is not a primary concern.
-
Applications where moderate cure speeds are acceptable.
It is important to note that while the structural characteristics of this compound suggest these advantages, comprehensive, direct comparative studies are necessary to fully quantify its performance benefits over benzophenone. Researchers and formulators are encouraged to conduct the described experimental protocols to validate these anticipated advantages for their specific applications.
References
- 1. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Express Polymer Letters [expresspolymlett.com]
- 11. pt.bme.hu [pt.bme.hu]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Benzoylmorpholine Characterization
The selection of a robust and reliable analytical method is critical for the accurate characterization and quantification of pharmaceutical compounds such as 4-Benzoylmorpholine. Cross-validation of different analytical techniques is essential to ensure data integrity and comparability, particularly when methods are transferred between laboratories or when different techniques are used across various stages of drug development.[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two common analytical techniques that can be employed for the characterization of this compound.
Due to a lack of direct comparative studies for this compound in published literature, this guide utilizes data from the analysis of structurally similar compounds, such as benzophenone, to provide a reliable reference for methodology selection and performance comparison.[3]
Data Presentation: A Comparative Overview of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics of HPLC with UV detection and GC-MS for the quantification of aromatic ketones similar in structure to this compound.
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999[3] | >0.984[3] |
| Limit of Detection (LOD) | 0.0015 µg/mL[3] | 10 pg/mL[3] |
| Limit of Quantification (LOQ) | 0.005 µg/mL[3] | 50 pg/mL[3] |
| Accuracy (Recovery) | 99.58 - 101.39%[3] | 93.3 - 107%[3] |
| Precision (RSD) | Intra-day: ≤1.00%, Inter-day: ≤1.53%[3] | <10%[3] |
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[4] When coupled with a UV detector, it offers excellent quantitative analysis.[4][5] For compounds lacking a strong chromophore, derivatization may be necessary to enhance detection.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7][8] The mass spectrometer provides high selectivity and allows for definitive identification of the analyte.[8] Derivatization may be employed to increase the volatility and improve the chromatographic properties of the analyte.[9]
Experimental Protocols and Methodologies
Detailed experimental protocols for each of the key analytical techniques are provided below. These are generalized methods that can serve as a starting point for the development of a specific assay for this compound.
Method 1: Stability-Indicating HPLC-UV Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[10]
1. Instrumentation:
-
High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or a multi-wavelength UV detector.[11][12]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase) and dilute to create a series of calibration standards.
-
Sample Solution: Dissolve the sample containing this compound in the same solvent as the standard solution to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[13] This involves subjecting the sample to stress conditions such as:
-
Acid Hydrolysis: 1 M HCl at 60°C.[13]
-
Base Hydrolysis: 1 M NaOH at 60°C.[13]
-
Oxidative Degradation: 6% H₂O₂ at room temperature.[13]
-
Thermal Degradation: Heating the solid sample or a solution at a high temperature (e.g., 80°C).[13]
-
Photolytic Degradation: Exposing the sample to UV and visible light.[13]
The stressed samples are then analyzed to ensure that the degradation products are well-separated from the main this compound peak.
Method 2: GC-MS Analysis
This method is suitable for the quantification of this compound, potentially after a derivatization step to improve its volatility.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).[9]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation of the analyte from any impurities. A typical program might be: start at 100°C, hold for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.[7]
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.[6]
-
Quadrupole Temperature: 150°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound derivative for enhanced sensitivity and selectivity.[6]
3. Sample Preparation (with Derivatization):
-
A common derivatization for compounds with secondary amine groups is nitrosation.[9]
-
Reaction: React this compound with a nitrosating agent (e.g., sodium nitrite) under acidic conditions to form the N-nitroso derivative.[9]
-
Extraction: Extract the derivative into an organic solvent (e.g., dichloromethane).[6]
-
Concentration: Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
Mandatory Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
Benchmarking the photochemical efficiency of 4-Benzoylmorpholine against commercial photoinitiators.
A Comparative Guide to Benchmarking the Photochemical Efficiency of 4-Benzoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for objectively comparing the photochemical efficiency of this compound against established commercial photoinitiators. Due to a lack of publicly available quantitative performance data for this compound, this document outlines the necessary experimental protocols to generate comparative data and presents known characteristics of commercial alternatives as a benchmark.
Introduction to Photoinitiators
Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[1] They are critical components in UV-curable formulations used in various applications, including coatings, adhesives, inks, and 3D printing.[2] The efficiency of a photoinitiator is a key factor determining the cure speed and final properties of the photopolymer.[3] Key performance metrics for photoinitiators include their absorption characteristics, the quantum yield of radical generation, and their ability to efficiently initiate polymerization.[4]
Comparative Overview of Commercial Photoinitiators
To provide a baseline for comparison, the following table summarizes the properties of several widely used commercial photoinitiators. The selection includes Type I (cleavage) and Type II (hydrogen abstraction) photoinitiators. This compound is structurally related to benzophenone, a classic Type II photoinitiator.
Table 1: Properties of Selected Commercial Photoinitiators
| Photoinitiator | Chemical Name | CAS Number | Type | Molar Mass ( g/mol ) | Absorption Maxima (λmax, nm) | Quantum Yield (Φ) | Key Features |
| This compound | (morpholin-4-yl)(phenyl)methanone | 1468-28-6 | Type II (presumed) | 191.23 | Data not available | Data not available | Low odor, good solubility (expected). |
| Irgacure 184 | 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 | Type I | 204.26 | ~246, 280, 333[5] | 0.207 (at 247 nm)[6] | Highly efficient, non-yellowing, low odor.[7][8][9] |
| Darocur 1173 | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | 7473-98-5 | Type I | 164.21 | ~245, 280, 331[10] | 0.277 (at 247 nm)[6] | Liquid, good solvency, minimal yellowing.[7][11] |
| Benzophenone | Diphenylmethanone | 119-61-9 | Type II | 182.22 | ~250, 340 | ~0.3 (singlet oxygen)[12] | Classic, cost-effective, requires synergist.[13] |
| Omnirad 819 | Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | 162881-26-7 | Type I | 418.5 | ~370[14] | Data not available | Excellent for pigmented systems and thick sections.[15] |
| Omnirad TPO | 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide | 75980-60-8 | Type I | 348.37 | ~360-395[16] | Data not available | Effective for curing white inks and coatings.[16] |
Experimental Protocols for Benchmarking
To quantitatively assess the photochemical efficiency of this compound, two key experiments are recommended: the determination of its photochemical quantum yield and the analysis of its photopolymerization kinetics.
Determination of Photochemical Quantum Yield via UV-Vis Spectroscopy
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For a photoinitiator, it represents the number of initiating radicals generated per photon absorbed.[17] A versatile method for determining quantum yields involves online UV-Vis spectroscopy.[18]
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile) with a known concentration. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.[17]
-
Actinometry: Calibrate the photon flux of the light source (e.g., a UV LED) using a chemical actinometer, such as ferrioxalate. This step is crucial for knowing the number of photons being delivered to the sample.[18]
-
Irradiation and Data Acquisition: Place the sample solution in a cuvette inside a UV-Vis spectrophotometer equipped with an external light source for irradiation.[19] Record the UV-Vis absorption spectrum of the solution before irradiation. Then, irradiate the sample and record the change in absorbance at the characteristic wavelength of the photoinitiator over time.[17]
-
Data Analysis: The initial rate of the photochemical reaction can be determined from the initial slope of the absorbance versus time plot. The quantum yield is then calculated using the following equation:
Φ = (initial rate of reaction) / (photon flux)
Workflow for Quantum Yield Determination
Caption: Workflow for determining the photochemical quantum yield.
Analysis of Photopolymerization Kinetics via Real-Time FTIR (RT-FTIR) Spectroscopy
RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive functional groups (e.g., C=C double bonds in acrylates) in real-time.[20][21] This allows for the determination of the polymerization rate (Rp) and the final conversion.[22]
Methodology:
-
Formulation Preparation: Prepare a photocurable formulation containing a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator to be tested (this compound or a commercial standard), and a co-initiator if necessary (for Type II photoinitiators). The concentration of the photoinitiator should be kept consistent across all formulations to be compared.
-
Sample Preparation for RT-FTIR: Place a small drop of the liquid formulation between two salt plates (e.g., KBr or NaCl) to create a thin film of a defined thickness.[20] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[23]
-
Data Acquisition: Position the sample in the FTIR spectrometer's sample compartment. Align the UV light source to irradiate the sample.[20] Simultaneously start the UV exposure and the rapid, continuous collection of IR spectra.[24]
-
Data Analysis: Monitor the decrease in the peak area of the absorption band corresponding to the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹).[25] The degree of conversion versus time can be calculated, and from this, the rate of polymerization can be derived.[21]
Workflow for RT-FTIR Analysis
Caption: Workflow for analyzing photopolymerization kinetics using RT-FTIR.
Signaling Pathway for Type II Photoinitiation
This compound is presumed to be a Type II photoinitiator, similar to its structural analog, benzophenone. This type of photoinitiation involves a bimolecular process where the photoinitiator, in its excited triplet state, abstracts a hydrogen atom from a synergist (co-initiator), typically a tertiary amine, to generate the initiating free radicals.
Caption: Generalized signaling pathway for a Type II photoinitiator.
By following these protocols, researchers can generate the necessary quantitative data to rigorously benchmark the photochemical efficiency of this compound against a range of commercial photoinitiators, enabling informed decisions in the development of novel photocurable materials.
References
- 1. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 2. kingsresearch.com [kingsresearch.com]
- 3. songwon.com [songwon.com]
- 4. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 5. boldchem.com [boldchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 8. Irgacure 184 CAS No:947-19-3 [qinmuchem.com]
- 9. nbinno.com [nbinno.com]
- 10. xtgchem.cn [xtgchem.cn]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. igmresins.com [igmresins.com]
- 15. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. radtech.org [radtech.org]
- 17. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 18. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 22. paint.org [paint.org]
- 23. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Unraveling the Structure-Activity Relationship of Substituted 4-Benzoylmorpholine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of substituted 4-benzoylmorpholine derivatives, a scaffold of increasing interest in medicinal chemistry. By examining the impact of various substitutions on their biological performance, particularly as kinase inhibitors and anticancer agents, we aim to furnish a valuable resource for the rational design of more potent and selective therapeutic agents.
The morpholine ring is a privileged scaffold in drug discovery, often incorporated into molecules to enhance their pharmacological properties, such as solubility and metabolic stability. When acylated with a substituted benzoyl group at the 4-position, the resulting this compound core presents a versatile platform for exploring structure-activity relationships (SAR). Variations in the substitution pattern on the benzoyl ring can significantly modulate the compound's interaction with biological targets, leading to a range of potencies and selectivities.
Comparative Analysis of Biological Activity
Kinase Inhibitory Activity
The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Several inhibitors targeting this pathway incorporate a morpholine or a substituted morpholine moiety. The data below, compiled from various sources, illustrates how substitutions on a phenyl ring attached to a morpholine-containing scaffold can influence inhibitory activity against PI3Kα.
| Compound ID | Core Scaffold | R (Substitution on Phenyl Ring) | PI3Kα IC₅₀ (nM) |
| A | 4-Morpholinopyrrolopyrimidine | H | >1000 |
| B | 4-Morpholinopyrrolopyrimidine | 4-NH₂ | 500 |
| C | 4-Morpholinopyrrolopyrimidine | 4-OH | 250 |
| D | 4-Morpholinopyrrolopyrimidine | 4-OCH₃ | 100 |
Data is illustrative and compiled from analogous series to demonstrate SAR principles.
From this data, a clear trend emerges where electron-donating groups on the phenyl ring enhance the inhibitory activity against PI3Kα. The unsubstituted analog A is largely inactive, while the introduction of an amino group (B ), a hydroxyl group (C ), and a methoxy group (D ) progressively increases potency. This suggests that hydrogen bond donors and acceptors, as well as electron-donating properties, may be crucial for interaction with the kinase active site.
Antiproliferative Activity in Cancer Cell Lines
The ultimate test for many potential anticancer agents is their ability to inhibit the growth of cancer cells. The following table presents the antiproliferative activity of benzomorpholine derivatives, which share structural similarities with this compound compounds, against the A549 non-small cell lung cancer cell line.
| Compound ID | Core Scaffold | R (Substitution on Phenyl Ring) | A549 Cell Line IC₅₀ (µM) |
| E | Benzomorpholine | H | >10 |
| F | Benzomorpholine | 4-Cl | 2.5 |
| G | Benzomorpholine | 4-CH₃ | 1.8 |
| H | Benzomorpholine | 3,4-di-CH₃ | 1.1 |
Data is illustrative and compiled from analogous series to demonstrate SAR principles.[1]
In this series, the addition of substituents to the phenyl ring significantly enhances antiproliferative activity. A single chloro (F ) or methyl (G ) group at the 4-position confers micromolar activity. The most potent compound in this illustrative set, H , features two methyl groups at the 3 and 4 positions, suggesting that increased lipophilicity and steric bulk in this region may be favorable for cellular activity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below are methodologies for key assays typically employed in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Kinase (e.g., PI3Kα)
-
Substrate (e.g., PIP2)
-
ATP
-
Test compounds (substituted this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using a suitable data analysis software.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Benzoylmorpholine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 4-Benzoylmorpholine, a compound utilized in various research and development applications, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general laboratory chemical waste regulations.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, it is imperative to understand the potential hazards associated with this compound. According to its classification, this compound is harmful if swallowed and causes serious eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed[1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[4][5][6] Adherence to the following procedural steps is mandatory to ensure compliance with safety and environmental regulations.
1. Waste Characterization and Segregation:
-
Treat all this compound and materials contaminated with it (e.g., gloves, absorbent pads, empty containers) as hazardous waste.[5][7]
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions.[8] Store incompatible materials separately.
2. Containerization:
-
Use a dedicated, leak-proof container made of a material compatible with this compound, such as high-density polyethylene (HDPE).[9]
-
Ensure the container is in good condition and has a secure, tightly closing lid.[7] The container must be kept closed except when adding waste.[7][8]
3. Labeling:
4. Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[8][10]
-
The SAA should be located at or near the point of generation and away from drains or sources of ignition.[10]
-
Ensure secondary containment is used to capture any potential leaks.[5]
5. Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[4][9] This is a violation of environmental regulations and can cause significant harm.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][5]
-
Provide the EHS department with a complete and accurate description of the waste.
-
The EHS department will arrange for the final disposal by a licensed professional waste disposal service.[11]
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][7]
-
The rinsate must be collected and disposed of as hazardous waste.[5][7]
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash, unless otherwise directed by your institution's EHS department.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. pfw.edu [pfw.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
Essential Safety and Handling Protocols for 4-Benzoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling 4-Benzoylmorpholine in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin and eyes, and harm if ingested.[1][2][3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Skin irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye irritation | Category 2 | H319: Causes serious eye irritation[1][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound. The following equipment should be utilized:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z.87.1 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing.[4] | Protects against splashes and dust that can cause serious eye irritation. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), a fully buttoned lab coat, and additional protective clothing as needed to prevent skin contact.[4] | Prevents skin irritation from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if working in a poorly ventilated area or with fine powders.[4] | Protects against respiratory irritation from inhaling dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
1. Preparation and Weighing:
-
Work Area: Designate a specific, clean area within a chemical fume hood for all handling activities.[5]
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible before beginning work.[5]
-
Weighing: If weighing the solid form, use a tared container inside the fume hood to prevent contamination of the balance and surrounding area. For liquids, use a calibrated pipette or syringe.[5]
2. During Experimentation:
-
Ventilation: Always handle this compound in a well-ventilated place.[3]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
3. Post-Experiment:
-
Decontamination: Thoroughly decontaminate the work surface and any equipment used.
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemically resistant, and properly labeled container.[5] Do not mix with other waste streams unless compatibility has been confirmed.
2. Container Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[6] Indicate the primary hazards (e.g., Acute Toxicity, Skin Irritant, Eye Irritant).
-
Storage: Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[6][7]
3. Final Disposal:
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[7]
-
Prohibited Actions: Do NOT dispose of this compound down the drain or in regular trash.[6]
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, do NOT induce vomiting. Rinse mouth with water. Get medical aid immediately and call a poison control center.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[3][8] |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3][4] |
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the standard operating procedure for handling this compound, from initial preparation to final waste disposal, including emergency responses.
References
- 1. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 1468-28-6, this compound, Morpholin-4-yl-phenylmethanone, 4-Morpholinyl phenyl ketone - chemBlink [ww.chemblink.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
